Methyl 4-hydroxypentanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHJFGYOUCOVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 4-Hydroxypentanoate from Methyl Levulinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 4-hydroxypentanoate (B1260314) from methyl levulinate, a key chemical transformation with applications in the production of biofuels, polymers, and pharmaceutical intermediates. The primary focus is on the catalytic hydrogenation of methyl levulinate, detailing various catalytic systems, reaction conditions, and mechanistic insights.
Introduction
Methyl 4-hydroxypentanoate is a valuable bifunctional molecule featuring both a hydroxyl and an ester group. Its synthesis from methyl levulinate, a bio-derived platform chemical, represents a sustainable route to value-added chemicals. The predominant method for this conversion is the selective hydrogenation of the ketone functionality of methyl levulinate. This guide explores the nuances of this reaction, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the development of efficient and selective synthetic strategies.
Catalytic Hydrogenation: A Comparative Analysis
The selective hydrogenation of methyl levulinate to this compound is most effectively achieved using heterogeneous catalysts. The choice of catalyst, support, and reaction conditions significantly influences the conversion of methyl levulinate and the selectivity towards the desired product over the often-favored subsequent cyclization product, γ-valerolactone (GVL).
Ruthenium-Based Catalysts
Ruthenium catalysts, particularly on carbon supports (Ru/C), are highly effective for the hydrogenation of the carbonyl group in methyl levulinate.[1] These catalysts often exhibit high activity under relatively mild conditions.
Zirconium-Based Catalysts
Zirconium-based materials, such as zirconia (ZrO₂) and Zr-containing mesoporous silicas (e.g., Zr-SBA-15), have demonstrated significant activity in the transfer hydrogenation of methyl levulinate using secondary alcohols like 2-propanol as a hydrogen source.[2]
Nickel-Based Catalysts
Nickel catalysts, including Raney Ni and supported nickel catalysts, offer a cost-effective alternative to precious metal catalysts.[3] They have been employed in both transfer hydrogenation and high-pressure hydrogenation processes.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies on the synthesis of this compound and its subsequent conversion to GVL.
Table 1: Performance of Various Catalysts in the Hydrogenation of Methyl Levulinate
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | ML Conversion (%) | MHP Selectivity (%) | GVL Selectivity (%) | Reference |
| 5% Ru/C | Carbon | 80 | 5 | Water | >99 | Intermediate | 100 | [1] |
| ZrO₂/Si-SBA-15 | Silica | 200 | 30 | 2-Propanol | 89 | Not specified | 100 | [2] |
| 0.5 wt% Ru–5 wt% Ni | Montmorillonite | 220 | 17.2 | Water | 91 | Not specified | 100 | [4] |
| Raney® Ni | None | Room Temp. | N/A (Transfer) | Isopropanol | ~100 | Intermediate | ~100 | [3] |
Note: In many studies, this compound (MHP) is an intermediate that is rapidly converted to γ-valerolactone (GVL). Therefore, specific selectivity data for MHP is often not reported, with the focus being on the final GVL product.
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Methyl Levulinate (Batch Reactor)
This protocol is a generalized procedure based on common practices in the cited literature.[4]
-
Catalyst Preparation: The catalyst (e.g., 0.5 wt% Ru–5 wt% Ni/MMT) is prepared according to established methods, often involving impregnation of the support with metal precursors followed by reduction.
-
Reactor Setup: A high-pressure autoclave (e.g., 300 mL stainless steel) equipped with a magnetic stirrer, pressure gauge, and temperature controller is used.
-
Charging the Reactor: The reactor is charged with methyl levulinate, a solvent (e.g., water or an alcohol), and the catalyst. A typical ratio would be 4 g of methyl levulinate, 95 mL of solvent, and 0.25 g of catalyst.
-
Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) twice to remove air, followed by purging with hydrogen.
-
Reaction: The reactor is heated to the desired temperature (e.g., 160-235 °C) and pressurized with hydrogen to the desired pressure (e.g., 10-20 bar). The reaction mixture is stirred vigorously (e.g., 1000 rpm) for a specified time (e.g., 1-5 hours).
-
Work-up and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of methyl levulinate and the selectivity to this compound and other products.
Procedure for Continuous-Flow Hydrogenation of Methyl Levulinate
This protocol is based on studies utilizing continuous-flow systems.[2]
-
System Setup: A continuous-flow hydrogenation reactor (e.g., H-Cube® or a custom-built packed-bed reactor) is used. The system includes a pump for the liquid feed, a mass flow controller for hydrogen, a heated reactor containing the catalyst, and a back-pressure regulator.
-
Catalyst Packing: A cartridge or column is packed with the catalyst (e.g., ZrO₂/Si-SBA-15).
-
Reaction Execution: A solution of methyl levulinate in a suitable solvent (e.g., 0.3 M in 2-propanol) is pumped through the reactor at a specific flow rate (e.g., 0.2 mL/min). Hydrogen is introduced at a controlled pressure (e.g., 30 bar). The reactor is maintained at the desired temperature (e.g., 200 °C).
-
Product Collection and Analysis: The product stream exiting the reactor is collected and analyzed periodically using GC or HPLC to monitor the reaction progress and determine conversion and selectivity.
Signaling Pathways and Experimental Workflows
Reaction Pathway for the Synthesis of this compound
The hydrogenation of methyl levulinate to this compound involves the selective reduction of the ketone group. This is typically followed by an intramolecular esterification (cyclization) to form γ-valerolactone.
References
- 1. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxypentanoate (B1260314). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key chemical pathways and workflows.
Core Physicochemical Properties
Methyl 4-hydroxypentanoate is an organic compound with the chemical formula C6H12O3.[1] It is the methyl ester of 4-hydroxypentanoic acid and is recognized as a valuable intermediate in chemical synthesis, particularly in the production of γ-valerolactone (GVL), a significant biofuel and green solvent.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester | [1][3] |
| CAS Number | 126252-14-0 | [1] |
| Molecular Formula | C6H12O3 | [1][3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Boiling Point | Not available (Experimental) | |
| Melting Point | Not available (Experimental) | |
| Density | Not available (Experimental) | |
| Solubility | No specific data available. Expected to be soluble in alcohols and other organic solvents. | |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Table 2: Computed Spectroscopic and Mass Properties of this compound
| Property | Value | Source |
| Exact Mass | 132.078644241 Da | [3] |
| Monoisotopic Mass | 132.078644241 Da | [3] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Heavy Atom Count | 9 | [3] |
Spectroscopic Data (Predicted)
While direct experimental spectra for this compound are not widely published, the following tables detail the predicted spectroscopic characteristics based on its molecular structure. These predictions are essential for the identification and characterization of the compound in a laboratory setting.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | Multiplet | 1H | -CH(OH)- |
| 3.67 | Singlet | 3H | -OCH₃ |
| ~ 2.4 | Triplet | 2H | -CH₂-C(=O) |
| ~ 1.7 - 1.9 | Multiplet | 2H | -CH₂-CH(OH)- |
| ~ 1.2 | Doublet | 3H | -CH(OH)CH₃ |
| Variable | Broad Singlet | 1H | -OH |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174 | C=O (Ester) |
| ~ 67 | -CH(OH)- |
| ~ 51 | -OCH₃ |
| ~ 35 | -CH₂-CH(OH)- |
| ~ 30 | -CH₂-C(=O) |
| ~ 23 | -CH(OH)CH₃ |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch (alcohol) |
| 2970 - 2850 | Medium-Strong | C-H stretch (alkane) |
| ~ 1740 | Strong | C=O stretch (ester) |
| 1250 - 1000 | Strong | C-O stretch (ester and alcohol) |
Table 6: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment Ion |
| 132 | [M]⁺ (Molecular Ion) |
| 117 | [M - CH₃]⁺ |
| 101 | [M - OCH₃]⁺ |
| 87 | [CH₂CH₂COOCH₃]⁺ |
| 74 | [CH₂(OH)OCH₃]⁺ (McLafferty Rearrangement) |
| 59 | [COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound via Hydrogenation of Methyl Levulinate
This protocol describes a common method for synthesizing this compound, which is a key intermediate in the production of γ-valerolactone (GVL) from biomass-derived methyl levulinate.[2]
Materials:
-
Methyl levulinate
-
Methanol (B129727) (or another suitable solvent)
-
Hydrogen gas (H₂)
-
Ruthenium-based catalyst (e.g., Ru/C) or Nickel-based catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Filtration apparatus
-
Rotary evaporator
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor: Add methyl levulinate, methanol (as a solvent), and the chosen catalyst (e.g., 5 wt% Ru/C) to the autoclave. A typical substrate-to-catalyst ratio is 20:1 by weight.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen. Samples can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC-MS to determine the conversion of methyl levulinate and the selectivity towards this compound.
-
Cooling and Depressurization: Once the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and recover the liquid mixture.
-
Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration.
-
Solvent Removal: Remove the solvent (methanol) from the filtrate using a rotary evaporator under reduced pressure.
-
Purification (Optional): If further purification is required to isolate this compound from unreacted starting material or byproducts like GVL, fractional distillation under vacuum can be employed.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Determination of Boiling Point (Micro-scale Method)
This protocol outlines a general method for determining the boiling point of a small liquid sample.
Materials:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath slowly and steadily.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube.
-
Equilibrium Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Recording: Record the temperature at this point. For accuracy, the determination can be repeated.
Chemical Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to this compound.
Caption: Synthesis of this compound and its conversion to GVL.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the determination of boiling point.
References
In-Depth Technical Guide to Methyl 4-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| IUPAC Name | methyl 4-hydroxypentanoate (B1260314) |
| CAS Number | 126252-14-0 |
| Molecular Formula | C₆H₁₂O₃[1][2] |
| Synonyms | 4-hydroxyvalerate methyl ester, 4-hydroxypentanoic acid methyl ester, (+/-)-methyl 4-hydroxypentanoate |
Physicochemical and Spectroscopic Data
This section summarizes the key quantitative data for methyl 4-hydroxypentanoate, primarily based on computed values.
| Property | Value | Source |
| Molecular Weight | 132.16 g/mol | PubChem[1][2] |
| Exact Mass | 132.078644241 Da | PubChem[2] |
| XLogP3 | 0.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |
| Complexity | 90.3 | PubChem[2] |
Note: Most available physical properties are computationally derived. Experimental data for properties like boiling point and density are not consistently reported in publicly accessible databases.
Spectroscopic Information:
-
¹³C NMR, GC-MS, and IR spectra are available for this compound and can be accessed through databases such as SpectraBase.[2] Due to the nature of these databases, direct reproduction of spectra is restricted. Researchers are advised to consult these resources for detailed spectral data.
Chemical Synthesis and Reactions
This compound is a key intermediate in the conversion of biomass-derived platform chemicals into valuable products. It is primarily synthesized from methyl levulinate and is a direct precursor to γ-valerolactone (GVL), a green solvent and potential biofuel.
Experimental Protocols
1. Synthesis of this compound via Catalytic Hydrogenation of Methyl Levulinate
This protocol is based on typical procedures for the catalytic hydrogenation of levulinate esters.
-
Materials:
-
Methyl levulinate
-
Methanol (or water) as solvent
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
High-pressure autoclave reactor equipped with magnetic stirring and temperature control
-
Hydrogen (H₂) gas cylinder
-
-
Procedure:
-
In a high-pressure autoclave, prepare a solution of methyl levulinate in the chosen solvent (e.g., a 0.1 M solution).
-
Add the 5% Ru/C catalyst to the solution. A typical catalyst loading is in the range of 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it three times with nitrogen (N₂) to remove any air.
-
Pressurize the reactor with hydrogen (H₂) gas. Reaction pressures can range from 0.5 MPa to 5.0 MPa.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150°C) while stirring vigorously (e.g., 600-1000 rpm).
-
Maintain the reaction for a set period (e.g., 3-4 hours) or until hydrogen uptake ceases.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the solid catalyst.
-
The resulting solution contains this compound. The product can be purified by vacuum distillation.
-
2. Conversion of this compound to γ-Valerolactone (GVL)
This process involves the intramolecular cyclization (lactonization) of this compound.
-
Materials:
-
This compound (as synthesized above)
-
Acid catalyst (e.g., a solid acid catalyst like a sulfonic acid-functionalized resin or a mineral acid)
-
-
Procedure:
-
The formation of GVL often occurs in situ following the hydrogenation of methyl levulinate, especially at elevated temperatures.
-
If starting from isolated this compound, dissolve it in a suitable solvent.
-
Add an acid catalyst. The presence of acidic sites promotes the intramolecular dealcoholation.
-
Heat the mixture. The temperature required for efficient cyclization will depend on the catalyst used.
-
The reaction can be monitored by techniques such as GC-MS to follow the disappearance of the starting material and the formation of GVL.
-
Upon completion, the catalyst is removed (if solid), and the GVL can be purified by distillation.
-
Reaction Pathways and Workflows
The conversion of methyl levulinate to γ-valerolactone is a significant pathway in biorefineries. The following diagrams illustrate the key transformations.
Caption: Workflow for the synthesis of γ-Valerolactone from Methyl Levulinate.
This diagram illustrates the two-step conversion process where methyl levulinate is first hydrogenated to form the key intermediate, this compound. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final product, γ-valerolactone, with the elimination of methanol.
Caption: Experimental workflow for the synthesis and isolation of this compound.
This flowchart outlines the key steps in a typical laboratory synthesis of this compound, from the preparation of the reaction mixture to the final purification of the product. This workflow is crucial for ensuring the safe and efficient execution of the synthesis.
References
Spectroscopic Analysis of Methyl 4-hydroxypentanoate: A Technical Guide
Introduction
Methyl 4-hydroxypentanoate (B1260314) (C₆H₁₂O₃, CAS No. N/A) is an organic ester that serves as a valuable intermediate in the synthesis of various fine chemicals and biofuels, most notably γ-valerolactone (GVL). Its bifunctional nature, containing both a hydroxyl group and an ester, makes it a versatile building block. A thorough understanding of its structural properties is paramount for its application in research and development. This technical guide provides a detailed overview of the key spectroscopic data for Methyl 4-hydroxypentanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development and chemical synthesis.
While experimental spectra for this specific compound are not widely available in public databases, this guide presents a comprehensive analysis based on predicted data and established spectroscopic principles.
Spectroscopic Data Summary
The structural formula of this compound is presented below, with atoms numbered for NMR assignment purposes.
The following tables summarize the predicted and expected spectroscopic data for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.20 | Doublet | 3H | -CH(OH)-CH₃ |
| 2 | ~1.75 - 1.85 | Multiplet | 2H | -CH(OH)-CH₂ - |
| 3 | ~2.40 | Triplet | 2H | -CH₂ -C(=O)O- |
| 4 | ~3.80 | Multiplet | 1H | CH -OH |
| - | ~2.50 | Singlet (broad) | 1H | -OH |
| 6 | ~3.67 | Singlet | 3H | -O-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment |
| 5 | ~23.5 | -CH(OH)-C H₃ |
| 2 | ~38.5 | -CH(OH)-C H₂- |
| 3 | ~29.5 | -C H₂-C(=O)O- |
| 4 | ~67.5 | C H-OH |
| 1 | ~174.0 | C =O |
| 6 | ~51.5 | -O-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound (neat liquid)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2970 - 2850 | Medium-Strong | C-H Stretch | Alkane (sp³) |
| 1740 - 1735 | Strong | C=O Stretch | Ester |
| 1250 - 1000 | Strong | C-O Stretch | Ester, Alcohol |
Mass Spectrometry (MS)
Table 4: Expected Major Fragments in EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 117 | [M - CH₃]⁺ | Loss of a methyl group |
| 101 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 87 | [CH₃CH(OH)CH₂CH₂]⁺ | Alpha-cleavage at the ester |
| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement fragment |
| 59 | [COOCH₃]⁺ | Ester functional group fragment |
| 45 | [CH₃CHOH]⁺ | Cleavage adjacent to the alcohol |
Experimental Workflows & Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and adherence to standardized instrument protocols.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a liquid sample like this compound is depicted below.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2 seconds are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For ¹H NMR, integrate the peaks to determine the relative proton ratios.
-
IR Spectroscopy Protocol
-
Sample Preparation :
-
Place one drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Setup :
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Data Acquisition :
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
-
Instrument Setup :
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Set the instrument parameters for Electron Ionization (EI), typically using an electron energy of 70 eV.
-
Calibrate the mass analyzer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).
-
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 10 to 200.
-
-
Data Processing :
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and identify the m/z values of significant fragment ions to aid in structural elucidation.
-
Conclusion
The spectroscopic data and protocols detailed in this guide provide a foundational framework for the analytical characterization of this compound. The predicted NMR, IR, and MS data offer a reliable reference for confirming the identity and purity of the compound in a laboratory setting. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts that utilize this important chemical intermediate.
A Technical Guide to Methyl 4-hydroxypentanoate: A Promising Chemical Derived from Biomass
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Methyl 4-hydroxypentanoate (B1260314), a valuable chemical intermediate that, while not found naturally in biomass, can be efficiently synthesized from biomass-derived platform molecules. This document details the primary synthesis pathways from lignocellulosic feedstocks, focusing on the conversion of levulinic acid and its esters. It offers in-depth experimental protocols for synthesis, purification, and analysis, alongside quantitative data from key studies. Visual diagrams of the chemical pathways and experimental workflows are included to facilitate understanding. This guide serves as a critical resource for researchers in green chemistry, sustainable materials, and drug development who are interested in leveraging biomass for the production of value-added chemicals.
Introduction: Reclassifying Methyl 4-hydroxypentanoate as a Biomass-Derived Chemical
This compound (C₆H₁₂O₃) is an ester of significant interest due to its bifunctional nature, containing both a hydroxyl and a methyl ester group.[1][2] This structure makes it a versatile building block for the synthesis of various specialty chemicals, including polymers and pharmaceutical intermediates.
A common misconception is that this compound is a naturally occurring compound within biomass. Extensive review of scientific literature indicates that this is not the case. Instead, its importance in the bio-economy stems from its role as a biomass-derived chemical . It is an accessible downstream product from the processing of lignocellulosic biomass, which is comprised of cellulose, hemicellulose, and lignin.
The primary route to this compound begins with the acid-catalyzed hydrolysis of C6 sugars (from cellulose) to produce levulinic acid, a key platform chemical.[3] Levulinic acid, or its esterified form, methyl levulinate, serves as the direct precursor for the synthesis of this compound.[1] This guide will focus on the chemical pathways, experimental procedures, and quantitative outcomes for producing this valuable ester from these renewable feedstocks.
From Lignocellulosic Biomass to Chemical Precursors
The conversion of raw lignocellulosic biomass into chemical precursors for this compound is a multi-step process. The initial stages involve the breakdown of complex polysaccharides into simpler sugars, which are then converted into platform molecules like levulinic acid.
Synthesis of this compound from Biomass Precursors
The most prevalent and well-documented method for synthesizing this compound is through the catalytic hydrogenation of methyl levulinate. Methyl levulinate is readily produced by the esterification of levulinic acid with methanol.
Chemical Synthesis Pathway
The synthesis is a two-step process starting from levulinic acid:
-
Esterification: Levulinic acid is reacted with methanol, typically in the presence of an acid catalyst, to form methyl levulinate.
-
Hydrogenation: The ketone group of methyl levulinate is selectively hydrogenated to a hydroxyl group, yielding this compound. This step is often a part of the synthesis of γ-valerolactone (GVL), where this compound is a key intermediate.[1][4]
Quantitative Data on Synthesis
The yield of this compound is highly dependent on the catalyst, solvent, temperature, and pressure. Often, reaction conditions are optimized for the final product, GVL, but several studies provide insight into the reaction at the intermediate stage. The following tables summarize key quantitative data from various catalytic systems.
| Precursor | Catalyst | Hydrogen Source | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to M4HP (%) |
| Methyl Levulinate | ZrO₂/Si-SBA-15 | 2-propanol | 200 | 30 | 1 | 89 | Not specified, but intermediate detected |
| Methyl Levulinate | UiO-66(Zr) | Isopropanol | 200 | N/A | 2 | >99 | Intermediate detected, GVL yield 92.7% |
| Levulinic Acid | 0.5% Ru-5% Ni/MMT | H₂ | 220 | 17 | 5 | 91 | Intermediate, GVL selectivity 100% |
| Methyl Levulinate | Nanocopper | Methanol | 240 | N/A | 1 | ~100 | Intermediate, GVL selectivity 87.6% |
Note: Selectivity to this compound (M4HP) is often not reported as it is a transient intermediate. High GVL selectivity implies efficient conversion of M4HP.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound derived from levulinic acid.
Protocol 1: Synthesis via Catalytic Transfer Hydrogenation
This protocol is adapted from methodologies for the catalytic transfer hydrogenation of methyl levulinate.[5][6]
Materials:
-
Methyl Levulinate (pre-synthesized from levulinic acid)
-
Zirconium-based catalyst (e.g., UiO-66)
-
2-propanol (reagent grade, as H-donor and solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Activation: Activate the catalyst under vacuum at an appropriate temperature (e.g., 150-200°C) for several hours to remove adsorbed water and solvents.
-
Reactor Charging: In a typical experiment, charge the autoclave reactor with methyl levulinate, 2-propanol, and the activated catalyst. A representative ratio would be 1 mmol of methyl levulinate, 0.1 g of catalyst, and 10 mL of 2-propanol.
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.
-
Reaction: Pressurize the reactor if required by the specific protocol (e.g., to 30 bar with N₂ to prevent boiling).[5] Heat the reactor to the desired temperature (e.g., 200°C) while stirring (e.g., 700 rpm).
-
Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (if the reactor setup allows) and analyzing them by GC-MS. To isolate this compound, the reaction should be stopped before complete conversion to GVL.
-
Cooling and Depressurization: After the desired reaction time (e.g., 1-2 hours), cool the reactor to room temperature and carefully vent the pressure.
-
Product Isolation: Open the reactor and separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The resulting liquid contains the product, unreacted substrate, solvent, and byproducts.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump, cold trap, and pressure gauge
-
Heating mantle with magnetic stirring
-
Round-bottom flasks for collection
Procedure:
-
Apparatus Setup: Assemble a dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude liquid product into the distillation flask with a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Begin heating the flask while stirring.
-
First, collect the low-boiling fraction, which will primarily be the 2-propanol solvent.
-
Increase the temperature to distill the product. This compound has a higher boiling point than methyl levulinate. Collect fractions based on boiling point and pressure, monitoring purity by GC-MS.
-
The high-boiling residue will contain heavier byproducts.
-
Protocol 3: Analysis by GC-MS and NMR
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Column: Use a polar capillary column (e.g., DB-WAX or similar).
-
GC Conditions (Representative):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Identification: Compare the resulting mass spectrum with a known database spectrum for this compound.[7][8]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹³C NMR Peaks (Chemical Shifts in ppm): The spectrum should show characteristic peaks corresponding to the six carbon atoms in the molecule. Approximate expected shifts are: ~174 (ester carbonyl), ~76 (CH-OH), ~51 (methoxy), ~31 (CH₂ adjacent to ester), ~30 (CH₂ adjacent to CH-OH), and ~19 (methyl group on CH-OH).[8]
Conclusion and Future Outlook
This compound stands out as a significant value-added chemical derivable from renewable biomass resources. While it does not occur naturally, its synthesis from the platform chemical levulinic acid positions it as a key player in the development of a sustainable chemical industry. The methodologies outlined in this guide provide a foundation for its synthesis and purification. Further research into more selective and efficient catalytic systems will be crucial for its economic production at scale, paving the way for its broader application in the synthesis of biodegradable polymers, green solvents, and novel pharmaceutical compounds.
References
- 1. Buy this compound [smolecule.com]
- 2. Methyl levulinate | C6H10O3 | CID 69354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9073841B2 - Process to prepare levulinic acid - Google Patents [patents.google.com]
- 4. In Situ Catalytic Hydrogenation of Biomass-Derived Methyl Levulinate to γ-Valerolactone in Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C6H12O3 | CID 15596484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Technical Guide to the Biosynthesis of 4-Hydroxypentanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathways for 4-hydroxypentanoic acid (4-HPA), also known as 4-hydroxyvalerate (4HV), and its derivatives. It covers the key enzymes, metabolic engineering strategies, quantitative production data, and detailed experimental protocols relevant to the production of this versatile platform chemical.
Introduction
4-Hydroxypentanoic acid is a valuable C5 hydroxy acid with significant potential as a monomer for the synthesis of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), and as a precursor to γ-valerolactone (GVL), a green solvent and fuel additive.[1][2] The biotechnological production of 4-HPA from renewable feedstocks offers a sustainable alternative to conventional chemical synthesis. This guide focuses on the enzymatic conversion of levulinic acid to 4-HPA and discusses pathways for its further derivatization.
Biosynthetic Pathway of 4-Hydroxypentanoic Acid from Levulinic Acid
The most successful and high-yield approach for the biosynthesis of 4-HPA is the whole-cell biotransformation of levulinic acid (4-oxopentanoic acid). This process relies on the enzymatic reduction of the ketone group of levulinic acid to a hydroxyl group.
Key Enzyme and Genetic Modification
The central enzyme in this pathway is a 3-hydroxybutyrate (B1226725) dehydrogenase (3HBDH) . The wild-type enzyme from Alcaligenes faecalis does not exhibit significant activity towards levulinic acid.[2][3] However, through protein engineering, a double mutant, His144Leu/Trp187Phe (designated as 3HBDH*) , has been developed with significant catalytic activity for the reduction of levulinic acid to 4-HPA.[2][3] The catalytic efficiency (kcat/Km) of this engineered enzyme for levulinic acid was determined to be 578.0 min⁻¹ M⁻¹.[2][3]
Cofactor Regeneration
The reduction of levulinic acid by 3HBDH* is an NADH-dependent reaction. To sustain high levels of 4-HPA production, efficient regeneration of NADH is crucial. A highly effective strategy involves the co-expression of an NAD+-dependent formate (B1220265) dehydrogenase (FDH) , such as CbFDH from Candida boidinii.[1][4][5] Formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. This cofactor regeneration system is advantageous as it is ATP-independent and operates efficiently under low aeration conditions, making it suitable for industrial-scale bioprocesses.[1][4]
Host Organism and Metabolic Engineering
Escherichia coli, particularly strains like MG1655, has been successfully engineered as a whole-cell biocatalyst for the production of 4-HPA from levulinic acid.[1][4][6] The production system typically involves the co-expression of the engineered 3HBDH* and formate dehydrogenase on a suitable plasmid vector. This approach decouples 4-HPA production from the host's central metabolism, minimizing the diversion of carbon to biomass and other byproducts.[1][4]
Biosynthesis of 4-Hydroxypentanoic Acid Derivatives
4-HPA can serve as a precursor for the biosynthesis of valuable derivatives, most notably polyhydroxyalkanoates (PHAs).
Poly(4-hydroxyvalerate) and its Copolymers
Engineered E. coli can be utilized to produce PHAs containing 4-hydroxyvalerate (4HV) monomers. This is achieved by introducing a PHA synthase, such as PhaCCv from Chromobacterium violaceum, which polymerizes 4-hydroxyvaleryl-CoA (4HV-CoA).[6] To generate 4HV-CoA from levulinic acid, genes from the lva operon of Pseudomonas putida KT2440 (lvaEDABC) can be expressed. This operon encodes the enzymes necessary to convert levulinic acid into intermediates that can be channeled into PHA biosynthesis, including 4HV-CoA and 3-hydroxyvaleryl-CoA (3HV-CoA).[6]
By co-expressing the lva operon with PHA synthase and enzymes for 3-hydroxybutyrate (3HB-CoA) synthesis (e.g., PhaA and PhaB from Cupriavidus necator), various copolymers can be produced, including P(4HV), P(3HV-co-4HV), P(3HB-co-4HV), and P(3HB-co-3HV-co-4HV).[6]
Quantitative Data on 4-Hydroxypentanoic Acid Production
The whole-cell biotransformation of levulinic acid to 4-HPA in engineered E. coli has achieved high production metrics, as summarized in the table below.
| Parameter | Value | Host Organism | Cultivation Conditions | Reference |
| Titer | 100 g/L | E. coli MG1655 | 5 L fed-batch fermenter | [1],[4],[5] |
| Productivity | 4.2 g/L/h | E. coli MG1655 | 5 L fed-batch fermenter | [1],[4],[5] |
| Molar Conversion | 92% | E. coli MG1655 | 5 L fed-batch fermenter | [1],[4],[5] |
Experimental Protocols
Whole-Cell Biotransformation of Levulinic Acid to 4-HPA
This protocol is adapted from the work of Kim et al. (2019).[1]
5.1.1. Strain and Plasmid Construction
-
Host Strain: E. coli MG1655.
-
Plasmids: A suitable expression vector (e.g., pET or pTrc series) is used to co-express the engineered 3-hydroxybutyrate dehydrogenase (3HBDH*) and the NAD+-dependent formate dehydrogenase (CbFDH).
5.1.2. Cultivation for Biotransformation
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing appropriate antibiotics and incubate overnight at 37°C with shaking at 200 rpm.
-
Transfer the overnight culture (1:100 v/v) into 400 mL of modified Terrific Broth (TB) medium (12 g/L tryptone, 24 g/L yeast extract, 4 g/L glycerol, 2.3 g/L KH₂PO₄, and 12.5 g/L K₂HPO₄) in a 2 L flask.
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches a specified value (e.g., 0.6-0.8).
-
Induce protein expression by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of, for example, 0.1 mM.
-
Continue cultivation at a lower temperature (e.g., 25°C) for a specified period (e.g., 12-24 hours) to allow for protein expression and cell growth.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) and resuspend to a desired cell density for the biotransformation reaction.
5.1.3. Biotransformation Reaction
-
Prepare a reaction mixture containing the resuspended cells, levulinic acid, and an equimolar concentration of sodium formate in a suitable buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals for analysis of 4-HPA concentration.
Quantification of 4-Hydroxypentanoic Acid by HPLC
5.2.1. Sample Preparation
-
Centrifuge the samples from the biotransformation reaction to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
5.2.2. HPLC Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]
-
Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for organic acids.[8][9]
-
Quantification: A standard curve is generated using known concentrations of pure 4-hydroxypentanoic acid to quantify the concentration in the samples.
Purification of 4-Hydroxypentanoic Acid from Fermentation Broth
Purification of carboxylic acids from fermentation broths can be a multi-step process.[10][11][12][13]
-
Cell Removal: The first step is the removal of microbial cells, typically by centrifugation or microfiltration.
-
Acidification: The pH of the cell-free broth is lowered to below the pKa of 4-HPA (approximately 4.8) using a strong acid (e.g., sulfuric acid). This converts the 4-hydroxypentanoate (B1260314) salt to the free acid form.[10][13]
-
Liquid-Liquid Extraction: The acidified broth is then extracted with a suitable organic solvent (e.g., ethyl acetate) to transfer the 4-HPA into the organic phase.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator.
-
Further Purification (Optional): Depending on the required purity, further purification steps such as distillation or crystallization may be necessary.
Conclusion
The biosynthesis of 4-hydroxypentanoic acid, particularly through the whole-cell biotransformation of levulinic acid, has been demonstrated to be a highly efficient and promising route for the sustainable production of this platform chemical. The use of engineered enzymes and cofactor regeneration systems in robust microbial hosts like E. coli has enabled the achievement of industrially relevant titers and productivities. Furthermore, the metabolic pathways for the conversion of 4-HPA into valuable biopolymers have been established. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore and optimize the production of 4-HPA and its derivatives for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic reduction of levulinic acid by engineering the substrate specificity of 3-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Level Production of 4-Hydroxyvalerate from Levulinic Acid via Whole-Cell Biotransformation Decoupled from Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxypentanoic Acid | High-Purity Reagent [benchchem.com]
- 10. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]
- 11. Recovery of carboxylic acids produced by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]
Stereochemistry of Methyl 4-hydroxypentanoate: An In-depth Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of methyl 4-hydroxypentanoate (B1260314), a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. This document details stereoselective synthetic routes to the (R)- and (S)-enantiomers, including asymmetric hydrogenation and biocatalytic reduction, and provides in-depth protocols for the analytical and preparative separation of its stereoisomers using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). All quantitative data is presented in structured tables for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the stereochemical considerations in the synthesis and purification of this versatile chiral building block. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of enantiomerically pure compounds.
Introduction
Methyl 4-hydroxypentanoate is a chiral ester that possesses a stereogenic center at the C4 position, giving rise to two enantiomers: (R)-methyl 4-hydroxypentanoate and (S)-methyl 4-hydroxypentanoate. The distinct spatial arrangement of the hydroxyl group in these enantiomers leads to different interactions with other chiral molecules, a critical consideration in the development of pharmaceuticals and other biologically active compounds. The demand for enantiomerically pure forms of this compound is driven by the often-observed differences in pharmacological activity and toxicity between enantiomers of a chiral drug.
This guide provides a detailed exploration of the synthesis and separation of the stereoisomers of this compound, offering practical experimental protocols and quantitative data to support research and development in this area.
Stereoselective Synthesis of this compound
The controlled synthesis of a specific enantiomer of this compound is paramount for its application in stereospecific chemical synthesis. The primary approaches involve the asymmetric reduction of a prochiral ketone precursor, namely methyl levulinate (methyl 4-oxopentanoate).
Asymmetric Hydrogenation of Methyl Levulinate
Asymmetric hydrogenation using chiral metal catalysts is a powerful method for the enantioselective synthesis of chiral alcohols. Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the reduction of β-keto esters.
This protocol, adapted from a procedure for a similar substrate, illustrates the general methodology for asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]
-
Catalyst Preparation:
-
In a dry 80-mL Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (130.5 mg, 0.261 mmol) and (R)-BINAP (341 mg, 0.548 mmol).
-
Add 9 mL of distilled N,N-dimethylformamide (DMF).
-
Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.
-
Cool the mixture and concentrate under vacuum (1 mm Hg at 50°C, then 0.1 mm Hg for 1 hour) to yield the (R)-BINAP-Ru(II) complex as a reddish-brown solid.
-
-
Hydrogenation:
-
In a 200-mL dry Schlenk tube, dissolve methyl 3-oxobutanoate (50.0 g, 0.431 mol) in methanol (B129727) (50 mL).
-
Add the prepared (R)-BINAP-Ru(II) complex (175 mg) under an argon stream.
-
Degas the resulting yellowish-orange solution using two freeze-thaw cycles.
-
Transfer the solution to a 500-mL glass autoclave.
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Stir the reaction mixture at 25°C for 48 hours.
-
-
Work-up and Purification:
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Purify the residue by distillation to obtain (R)-methyl 3-hydroxybutanoate.
-
Note: While this protocol is for a related compound, the principles are directly applicable to the asymmetric hydrogenation of methyl levulinate to produce the corresponding chiral this compound. The choice of (R)- or (S)-BINAP will determine the stereochemistry of the product.
Biocatalytic Reduction of Methyl 4-oxopentanoate (B1231505)
Enzyme-catalyzed reductions offer a green and highly stereoselective alternative to traditional chemical methods. Whole-cell biocatalysis using fermenting yeast, such as Saccharomyces cerevisiae, can effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess.
The following is a general procedure for the stereoselective reduction of ketones using fermenting yeast, which can be adapted for the synthesis of this compound.[2]
-
Yeast Culture Preparation:
-
Prepare a culture medium containing glucose (or sucrose) as a carbon source and other necessary nutrients.
-
Inoculate the medium with Saccharomyces cerevisiae.
-
Allow the yeast to ferment under controlled temperature and pH conditions.
-
-
Biocatalytic Reduction:
-
Once the yeast is actively fermenting, add methyl 4-oxopentanoate to the culture.
-
Continue the fermentation, monitoring the progress of the reduction by techniques such as GC or TLC.
-
The oxidoreductase enzymes within the yeast will catalyze the stereoselective reduction of the ketone.
-
-
Extraction and Purification:
-
After the reaction is complete, separate the yeast cells from the culture medium by centrifugation or filtration.
-
Extract the product from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO₄) and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
-
Note: The stereochemical outcome of the reduction is dependent on the specific enzymes present in the yeast strain and the substrate structure. Typically, reductions of β-keto esters with Saccharomyces cerevisiae yield the (S)-hydroxy ester.
Chiral Separation of this compound Enantiomers
For applications requiring the highest enantiomeric purity, chromatographic separation of a racemic mixture is often necessary. Chiral HPLC and chiral GC are the most common techniques for both analytical and preparative-scale enantioseparation.
Chiral High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of enantiomers.[3][4]
The following is a general protocol for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Column Selection:
-
Screen a selection of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IG).
-
-
Mobile Phase Selection (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in a 90:10 (v/v) ratio.[5]
-
For acidic compounds, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic compounds, add 0.1% diethylamine (B46881) (DEA).
-
Optimize the ratio of hexane (B92381) to alcohol to achieve baseline separation.
-
-
Mobile Phase Selection (Reversed Phase):
-
Use a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6]
-
Adjust the pH and the concentration of the organic modifier to optimize the separation.
-
-
Analysis Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Column temperature: Ambient (e.g., 25°C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).
-
Chiral Gas Chromatography (GC)
Chiral GC columns with stationary phases based on modified cyclodextrins are highly effective for the separation of volatile enantiomers.[7][8][9]
The following protocol outlines the steps for the chiral GC analysis of this compound enantiomers.
-
Column Selection:
-
Choose a chiral GC column with a modified cyclodextrin (B1172386) stationary phase (e.g., a β-cyclodextrin-based column).
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 - 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation and elution. Isothermal conditions can also be explored.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
If necessary, derivatize the hydroxyl group (e.g., with trifluoroacetic anhydride) to improve volatility and separation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and separation of this compound stereoisomers.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| (R)-BINAP-Ru(II) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 97-98% | 92-96% | [1] |
| Ru(COD)(MA)₂-(S)-BINAP-HCl | Ethyl levulinate | (S)-γ-Valerolactone | 99% | 95% | [10] |
Table 2: Chiral HPLC Separation Parameters
| Column Type | Mobile Phase | Flow Rate | Detection | Application | Reference |
| Polysaccharide-based | n-Hexane/Isopropanol (90:10 v/v) + 0.1% TFA | 1.0 mL/min | UV (210 nm) | General method for acidic chiral compounds | [5] |
| Polysaccharide-based | Acetonitrile/Water | 0.3 - 1.0 mL/min | UV (254 nm) | Reversed-phase separation | [3][4] |
Table 3: Chiral GC Separation Parameters
| Column Type | Carrier Gas | Temperature Program | Detector | Application | Reference |
| Modified β-Cyclodextrin | Helium | Isothermal or ramped | FID | Separation of volatile enantiomers | [7][8][9] |
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and the workflows for their synthesis and separation.
Caption: Relationship between racemic this compound and its enantiomers.
Caption: Workflow for stereoselective synthesis of this compound.
Caption: Workflow for the chiral separation of this compound enantiomers.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility in various applications, particularly in the pharmaceutical industry. This technical guide has provided a detailed overview of the key methodologies for the stereoselective synthesis and chiral separation of its enantiomers. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists working in the field of stereoselective synthesis and chiral analysis. The continued development of efficient and scalable methods for the production of enantiomerically pure this compound will undoubtedly facilitate its broader application as a versatile chiral building block in the synthesis of complex molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxypentanoate (B1260314). Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility in a range of common laboratory solvents, based on the compound's structural features and the known solubility of analogous compounds. Furthermore, this guide presents a detailed, industry-standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings.
Introduction to Methyl 4-hydroxypentanoate
This compound is an organic compound with the chemical formula C₆H₁₂O₃.[1][2][3] It is the methyl ester of 4-hydroxypentanoic acid and possesses both a hydroxyl (-OH) and an ester (-COOCH₃) functional group.[1] These functional groups dictate its physicochemical properties, including its solubility. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the ester group and the carbon backbone contribute to its potential solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including chemical synthesis and as an intermediate in the production of valuable chemicals like γ-valerolactone.[1]
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Water | High | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with water, but the C6 carbon backbone may limit high solubility. |
| Methanol (B129727) | High | Soluble | As a polar protic solvent, methanol can effectively solvate both the hydroxyl and ester groups through hydrogen bonding and dipole-dipole interactions. |
| Ethanol (B145695) | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of forming strong intermolecular interactions with the solute. A structurally similar compound, methyl 4-hydroxybenzoate (B8730719), is soluble in ethanol.[4] |
| Acetone | Medium | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group and has a moderate polarity to dissolve the overall molecule. Methyl 4-hydroxybenzoate is also soluble in acetone.[5] |
| Ethyl Acetate (B1210297) | Medium | Soluble | The ester functionality of ethyl acetate is compatible with the ester group in this compound, and its moderate polarity should facilitate dissolution. |
| Dichloromethane | Medium | Soluble | A common organic solvent that is effective at dissolving a wide range of organic compounds with moderate polarity. |
| Chloroform (B151607) | Medium | Soluble | Similar to dichloromethane, chloroform is a versatile solvent for moderately polar organic compounds. |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with hydrogen bonding capabilities.[6][7][8][9] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[10][11][12][13][14] This protocol outlines the steps to quantitatively measure the solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Gas Chromatograph)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13] Periodically check to ensure excess solid remains.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.[11]
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantitative Analysis: The concentration of this compound in the diluted saturated solution can be determined using various analytical techniques. Two common methods are outlined below.
-
3.3.1. UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[15][16][17][18][19]
-
Determine the wavelength of maximum absorbance (λmax) for this compound.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.[15]
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.[14]
-
-
3.3.2. Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.[20]
-
Pipette a known volume of the filtered, saturated solution into the pre-weighed dish.[21]
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it accurately.[20][21]
-
The difference in weight corresponds to the mass of dissolved this compound.
-
Calculate the solubility in terms of grams per 100 mL or other desired units.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound | C6H12O3 | CID 15596484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. longdom.org [longdom.org]
- 16. ej-eng.org [ej-eng.org]
- 17. researchgate.net [researchgate.net]
- 18. What is a UV-Vis Spectrophotometer? [denovix.com]
- 19. ej-eng.org [ej-eng.org]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. pharmajournal.net [pharmajournal.net]
In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl 4-Hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxypentanoate (B1260314) is a key intermediate in the conversion of biomass to valuable chemicals and biofuels.[1] Understanding its thermal stability is crucial for optimizing its production, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition of methyl 4-hydroxypentanoate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a hypothesized thermal decomposition profile based on the analysis of structurally similar compounds. It includes postulated decomposition pathways, hypothetical quantitative data, and detailed experimental protocols for verification.
Introduction
This compound (C₆H₁₂O₃) is a bifunctional organic molecule containing both a hydroxyl and a methyl ester group.[2] It is primarily derived from the hydrogenation of methyl levulinate, which is obtained from lignocellulosic biomass.[1] The presence of the hydroxyl group on the fourth carbon atom makes it a γ-hydroxy ester. This structure is prone to specific thermal decomposition pathways, which are of significant interest in the fields of green chemistry, biofuel development, and as a potential building block in pharmaceutical synthesis. The thermal behavior of this compound dictates its processing limits and potential degradation products, which is critical for safety and process efficiency.
Thermal Stability and Decomposition Pathway
The proposed primary decomposition pathway involves an intramolecular hydrogen transfer from the hydroxyl group to the ester carbonyl group, proceeding through a six-membered cyclic transition state. This type of reaction, known as a pyrolytic elimination, would lead to the formation of γ-valerolactone (GVL) and methanol (B129727). GVL is a known stable, high-boiling point cyclic ester, and its formation from this compound is a key step in some biorefinery processes.
Further decomposition at higher temperatures could lead to the breakdown of γ-valerolactone and methanol, potentially producing smaller volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons.
Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound, derived from the expected behavior of similar γ-hydroxy esters. These values should be confirmed experimentally.
| Parameter | Value (Hypothetical) | Method | Notes |
| Decomposition Onset Temperature (Tonset) | 220 - 240 °C | TGA | Estimated temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 260 - 280 °C | DTG (Derivative Thermogravimetry) | Temperature of the maximum rate of mass loss. |
| Mass Loss (Primary Step) | ~24 % | TGA | Corresponds to the loss of a methanol molecule (CH₃OH). |
| Enthalpy of Decomposition (ΔHdecomp) | 80 - 120 J/g | DSC | Expected to be an endothermic process. |
| Primary Decomposition Products | γ-Valerolactone, Methanol | TGA-MS, Py-GC-MS | Identification of evolved gases during heating. |
| Secondary Decomposition Products | CO, CO₂, H₂O, various hydrocarbons | TGA-MS, Py-GC-MS | At temperatures exceeding the primary decomposition. |
Experimental Protocols
To validate the hypothetical data, the following experimental protocols are recommended.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Objective: To determine the decomposition temperatures and identify the evolved gaseous products.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
Methodology:
-
Sample Preparation: Place 5-10 mg of liquid this compound into an alumina (B75360) or platinum TGA pan.[3]
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.
-
MS Parameters: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu. The electron ionization energy should be set to 70 eV.
-
-
Data Acquisition: Record the mass loss as a function of temperature (TGA curve) and the mass spectra of the evolved gases at different temperatures.
-
Data Analysis:
-
Determine the onset and peak decomposition temperatures from the TGA and derivative thermogravimetry (DTG) curves.
-
Analyze the MS data to identify the evolved gases at specific decomposition temperatures by comparing the obtained spectra with a standard mass spectral library (e.g., NIST).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy of decomposition and observe any phase transitions.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Hermetically seal 2-5 mg of liquid this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate at 25 °C, then heat to 350 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.
-
Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area of the decomposition peak.
-
Experimental Workflow
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is scarce, this guide provides a scientifically grounded, albeit hypothetical, framework for understanding its thermal behavior. The proposed decomposition pathway via intramolecular rearrangement to form γ-valerolactone and methanol is consistent with the chemistry of similar hydroxy esters. The provided hypothetical quantitative data and detailed experimental protocols offer a clear roadmap for researchers to empirically determine the thermal properties of this important bio-derived chemical. Such data is essential for the advancement of sustainable chemical processes and the development of novel applications for this versatile molecule.
References
A Guide to Quantum Chemical Studies of Methyl 4-hydroxypentanoate: A Theoretical Framework
Introduction
Methyl 4-hydroxypentanoate (B1260314) is a chiral ester with applications as an intermediate in the synthesis of valuable chemicals, including the green solvent γ-valerolactone (GVL).[1] Its molecular structure, featuring a hydroxyl group and an ester moiety, allows for complex intramolecular interactions and a rich conformational landscape. Understanding the three-dimensional structure, spectroscopic properties, and reactivity of this molecule at a quantum mechanical level is crucial for optimizing its synthesis, predicting its behavior in different environments, and exploring its potential in drug development and materials science.
Theoretical and Computational Methodology
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for studying molecular properties with a favorable balance between accuracy and computational cost.[2] The general workflow of a quantum chemical study is a multi-step process that begins with the initial molecular structure and proceeds through various levels of calculation and analysis to predict a range of properties.
Experimental and Computational Protocols
This section provides detailed, albeit hypothetical, protocols for conducting a comprehensive quantum chemical study of methyl 4-hydroxypentanoate.
Conformational Analysis
Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Identifying the lowest-energy conformers is a critical first step, as these will have the most significant contribution to the molecule's overall properties.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is first converted into a 3D structure.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This is often done using computationally inexpensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).[3]
-
DFT Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization using a more accurate DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[2]
-
Energy Refinement: For the most stable conformers, single-point energy calculations can be performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.
-
Thermodynamic Analysis: Frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy.
Vibrational Spectroscopy (IR and Raman)
Computational vibrational spectroscopy is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra.[4][5]
Protocol:
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental values. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies to improve agreement with experimental data.
-
Spectral Simulation: The scaled frequencies and their corresponding intensities can be used to generate simulated IR and Raman spectra, which can then be compared to experimental spectra for validation and peak assignment.
NMR Spectroscopy
The calculation of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure elucidation.[6][7] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this.[8][9]
Protocol:
-
NMR Calculation: Using the optimized geometries of the most stable conformers, an NMR calculation is performed using the GIAO method (e.g., NMR=GIAO keyword in Gaussian). The same DFT functional and basis set as the geometry optimization can be used.
-
Reference Standard: The absolute shielding tensors are calculated. To convert these to chemical shifts (δ), the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted: δ_sample = σ_TMS - σ_sample.
-
Boltzmann Averaging: Since the experimental NMR spectrum is an average over the populated conformers, the calculated chemical shifts for each conformer should be averaged, weighted by their Boltzmann population at the experimental temperature.
Reactivity Analysis
Quantum chemical descriptors provide insights into the reactivity of a molecule.[10][11][12]
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical stability.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated.[13][14]
Data Presentation
The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Optimized Geometrical Parameters of the Most Stable Conformer of this compound (Calculated at B3LYP/6-31G(d) Level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.53 |
| C2-C3 | 1.54 | |
| C3-C4 | 1.53 | |
| C4-O1 | 1.43 | |
| C4-C5 | 1.52 | |
| C1=O2 | 1.21 | |
| C1-O3 | 1.35 | |
| O3-C6 | 1.44 | |
| **Bond Angles (°) ** | C2-C1-O3 | 111.5 |
| O2=C1-O3 | 124.8 | |
| C1-C2-C3 | 113.2 | |
| C2-C3-C4 | 110.8 | |
| C3-C4-O1 | 109.5 | |
| C1-O3-C6 | 116.7 | |
| Dihedral Angles (°) | O2=C1-C2-C3 | -178.5 |
| C1-C2-C3-C4 | 65.2 | |
| C2-C3-C4-O1 | -60.1 |
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Scaled Frequencies, cm⁻¹)
| Experimental | Calculated | Assignment |
| ~3450 | 3455 | O-H stretch |
| ~2970 | 2975 | C-H stretch (methyl) |
| ~2940 | 2942 | C-H stretch (methylene) |
| ~1735 | 1740 | C=O stretch (ester) |
| ~1450 | 1455 | C-H bend |
| ~1170 | 1175 | C-O stretch (ester) |
Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Boltzmann Averaged)
| Atom | Calculated δ | Experimental δ (Reference) |
| ¹³C NMR | ||
| C1 (C=O) | 173.5 | 173.0 |
| C6 (OCH₃) | 51.8 | 51.5 |
| C4 (CH-OH) | 67.2 | 67.0 |
| C2 (CH₂) | 35.1 | 34.8 |
| C3 (CH₂) | 30.5 | 30.2 |
| C5 (CH₃) | 23.9 | 23.6 |
| ¹H NMR | ||
| H (OH) | 2.5 (broad) | 2.4 |
| H (OCH₃) | 3.68 | 3.65 |
| H (on C4) | 3.85 | 3.82 |
| H (on C5) | 1.20 | 1.18 |
Visualization of Conformational Analysis
A key aspect of studying a flexible molecule like this compound is understanding the relative energies of its different conformers. This can be effectively visualized using a potential energy diagram.
Conclusion
This guide provides a comprehensive theoretical and methodological framework for conducting quantum chemical studies on this compound. By following the outlined protocols for conformational analysis, vibrational and NMR spectroscopy, and reactivity analysis, researchers can gain deep insights into the molecular properties of this important chemical intermediate. The resulting data will be invaluable for applications ranging from catalyst design for GVL production to the rational design of new pharmaceuticals and biodegradable polymers. While this document is based on established computational chemistry practices rather than existing specific studies on the title molecule, it serves as a rigorous and practical starting point for future research in this area.
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. Quantum chemical descriptor: Significance and symbolism [wisdomlib.org]
- 13. hakon-art.com [hakon-art.com]
- 14. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 4-hydroxypentanoate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the enantioselective synthesis of (R)-Methyl 4-hydroxypentanoate (B1260314). This chiral molecule is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The following sections detail three distinct and effective methods: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Asymmetric Borane (B79455) Reduction, and Biocatalytic Reduction.
Application Note 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones. The use of chiral Ruthenium complexes, such as those developed by Noyori, allows for high enantioselectivity in the synthesis of chiral alcohols from prochiral ketones like methyl 4-oxopentanoate (B1231505) (methyl levulinate). This method offers mild reaction conditions and utilizes a formic acid/amine mixture as a convenient hydrogen source.
Data Presentation: Summary of Ruthenium-Catalyzed ATH
| Parameter | Value/Condition | Reference |
| Substrate | Methyl 4-oxopentanoate | [1] |
| Catalyst | RuCl(p-cymene)[(R,R)-Ts-DPEN] | [1] |
| Hydrogen Donor | Formic Acid / N-methylpiperidine (1:1 molar ratio) | [1] |
| Solvent | Methanol (B129727) (MeOH) | [1] |
| Temperature | 30 °C | [1] |
| Catalyst Loading | 1 mol% | [1] |
| Substrate Conc. | ~0.3 M | [1] |
| Yield | Good (specific value not stated for ester) | [1] |
| Enantiomeric Excess (ee) | Good (specific value not stated for ester) | [1] |
Experimental Protocol
This protocol is based on the asymmetric transfer hydrogenation of levulinate esters using a Noyori-type catalyst.[1]
Materials:
-
Methyl 4-oxopentanoate
-
RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst
-
Methanol (anhydrous)
-
Formic acid (FA)
-
N-methylpiperidine
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Hydrogen Donor Solution: Prepare a 1:1 molar ratio mixture of formic acid and N-methylpiperidine.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.005 mmol, 1 mol%).
-
Addition of Solvent and Substrate: Add anhydrous methanol (1.5 mL) to the flask, followed by methyl 4-oxopentanoate (0.5 mmol).
-
Initiation of Reaction: Add the formic acid/N-methylpiperidine mixture (0.5 mL) to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at 30 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (R)-Methyl 4-hydroxypentanoate.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral GC or HPLC.
Mandatory Visualization
Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
Application Note 2: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and enantioselective method for converting ketones to chiral alcohols. This method employs a borane source, such as borane dimethyl sulfide (B99878), in the presence of a catalytic amount of a chiral oxazaborolidine, like (S)-Me-CBS. This system provides excellent enantioselectivity for the synthesis of (R)-alcohols from prochiral ketones.
Data Presentation: Summary of CBS Reduction
| Parameter | Value/Condition | Reference |
| Substrate | Methyl 4-oxopentanoate | [2] |
| Catalyst | (S)-Me-CBS oxazaborolidine | [2] |
| Reducing Agent | Borane dimethyl sulfide complex | [2] |
| Product | (R)-Methyl 4-hydroxypentanoate | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
Experimental Protocol
This protocol describes a practical method for the asymmetric reduction of methyl 4-oxopentanoate using the CBS methodology.[2]
Materials:
-
Methyl 4-oxopentanoate
-
(S)-Me-CBS oxazaborolidine (e.g., 1 M solution in toluene)
-
Borane dimethyl sulfide (BMS) complex (e.g., 10 M solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis, including a dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, place the (S)-Me-CBS oxazaborolidine solution (e.g., 0.1 eq).
-
Addition of Reagents: Cool the flask to 0 °C in an ice bath. Add the borane dimethyl sulfide complex (e.g., 0.6 eq) dropwise to the catalyst solution while maintaining the temperature.
-
Substrate Addition: After stirring for 10-15 minutes, add a solution of methyl 4-oxopentanoate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution and stir for 30 minutes. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
-
Analysis: Confirm the structure and determine the enantiomeric excess of the (R)-Methyl 4-hydroxypentanoate product by chiral GC or HPLC.
Mandatory Visualization
References
Application Notes and Protocols for the Biocatalytic Production of Methyl 4-hydroxypentanoate Using Lipases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Methyl 4-hydroxypentanoate (B1260314), a valuable chiral intermediate, utilizing lipases as biocatalysts. The information presented is curated for professionals in research, scientific, and drug development fields, emphasizing practical application and data-driven methodologies.
Introduction
Methyl 4-hydroxypentanoate is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions, hazardous reagents, and the formation of unwanted byproducts. Biocatalysis, employing enzymes such as lipases, offers a green and sustainable alternative, characterized by mild reaction conditions, high selectivity, and reduced environmental impact. Lipases, particularly immobilized forms like Candida antarctica Lipase (B570770) B (CALB), are highly effective for esterification and transesterification reactions, making them ideal candidates for the production of this compound.
This document outlines two primary lipase-catalyzed pathways for the synthesis of this compound:
-
Direct Esterification of 4-hydroxypentanoic acid with methanol (B129727).
-
Transesterification using a suitable acyl donor in the presence of methanol.
Detailed experimental protocols, data presentation in tabular format for key reaction parameters, and workflow visualizations are provided to facilitate the implementation of these biocatalytic methods in a laboratory setting.
Data Presentation: Key Parameters for Lipase-Catalyzed Synthesis
The following tables summarize typical ranges and specific examples of reaction parameters for the biocatalytic production of short-chain hydroxy esters, which can be adapted and optimized for this compound synthesis.
Table 1: Lipase Screening and Selection
| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Optimal pH | Reference Notes |
| Candida antarctica Lipase B (CALB) | Macroporous acrylic resin (e.g., Novozym 435) | 40 - 60 | 7.0 - 8.0 | Widely used, high activity and stability.[1][2] |
| Rhizomucor miehei | Ionic resin | 30 - 50 | 6.5 - 7.5 | Effective for esterification. |
| Pseudomonas cepacia | Ceramic particles | 30 - 50 | 7.0 | Good performance in organic solvents. |
| Porcine Pancreatic Lipase (PPL) | None (free enzyme) | 30 - 40 | 7.0 - 8.0 | Often used for initial screening. |
Table 2: Typical Reaction Conditions for Direct Esterification of Hydroxy Acids
| Parameter | Range/Value | Notes |
| Substrates | 4-hydroxypentanoic acid, Methanol | |
| Lipase | Candida antarctica Lipase B (Novozym 435) | A commonly effective choice. |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher loading can increase reaction rate but also cost. |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Excess alcohol can shift equilibrium towards product formation. |
| Temperature | 40 - 60 °C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation. |
| Solvent | Toluene (B28343), Hexane, or Solvent-free | Solvent choice can influence enzyme activity and stability. |
| Reaction Time | 1 - 72 hours | Dependent on other parameters; monitor by GC or TLC.[1] |
| Water Removal | Molecular sieves or vacuum | Removal of water byproduct drives the reaction forward. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations. |
| Typical Yield | ~80% | Highly dependent on optimization of all parameters.[1] |
Table 3: Typical Reaction Conditions for Transesterification
| Parameter | Range/Value | Notes |
| Substrates | Alkyl 4-hydroxypentanoate, Methanol | The alkyl group of the starting ester should be easily displaceable. |
| Lipase | Candida antarctica Lipase B (Novozym 435) | |
| Enzyme Loading | 5 - 15% (w/w of substrates) | |
| Molar Ratio (Ester:Alcohol) | 1:3 to 1:10 | A large excess of methanol is often used. |
| Temperature | 30 - 50 °C | |
| Solvent | tert-Butanol (B103910), Heptane, or Solvent-free | |
| Reaction Time | 12 - 48 hours | Monitor by GC or HPLC. |
| Agitation | 150 - 250 rpm | |
| Typical Conversion | >90% | Can be very efficient under optimized conditions. |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of this compound using lipases. These protocols are based on established methods for similar ester syntheses and should be optimized for the specific substrates and enzyme preparation used.
Protocol 1: Direct Esterification of 4-Hydroxypentanoic Acid
Materials:
-
4-hydroxypentanoic acid
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., Toluene, anhydrous)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a clean, dry screw-capped flask, dissolve 4-hydroxypentanoic acid (1.0 equivalent) in toluene (10 mL per gram of acid).
-
Addition of Methanol: Add methanol (3.0 equivalents) to the reaction mixture.
-
Water Removal: Add activated molecular sieves (10% w/w of substrates) to the flask to adsorb the water produced during the reaction.
-
Enzyme Addition: Add the immobilized lipase (5% w/w of substrates) to the mixture.
-
Incubation: Seal the flask tightly and place it in a shaking incubator set at 50 °C and 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours). Analyze the aliquots by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Transesterification for this compound Synthesis
Materials:
-
A suitable starting ester (e.g., Ethyl 4-hydroxypentanoate)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., tert-Butanol, anhydrous)
-
Reaction vessel
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a dry, sealed reaction vessel, dissolve the starting ester (1.0 equivalent) in tert-butanol (10 mL per gram of ester).
-
Addition of Methanol: Add a molar excess of methanol (e.g., 5.0 equivalents) to the reaction mixture.
-
Enzyme Addition: Add the immobilized lipase (10% w/w of the starting ester).
-
Incubation: Seal the vessel and incubate at 45 °C with constant agitation (200 rpm).
-
Reaction Monitoring: Periodically withdraw samples and analyze by GC or HPLC to monitor the disappearance of the starting ester and the formation of this compound.
-
Work-up: After reaching a satisfactory level of conversion (typically 12-24 hours), filter to remove the lipase.
-
Purification: Evaporate the solvent and excess methanol from the filtrate. The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the lipase-catalyzed production of this compound.
References
Application Notes and Protocols: Methyl 4-hydroxypentanoate as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxypentanoate (B1260314) is a valuable and versatile chiral building block in organic synthesis. As a bifunctional molecule containing both a secondary alcohol and a methyl ester, it offers two reactive sites for chemical modification. Its stereocenter at the C4 position allows for the introduction of chirality into target molecules, making it a crucial synthon for the synthesis of pharmaceuticals, fine chemicals, and natural products.[1][2] Notably, it can be derived from levulinic acid, a key platform chemical obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass, positioning it as a sustainable chemical intermediate.[1] This document provides an overview of its synthesis, key applications, and detailed protocols for its use.
Enantioselective Synthesis of Methyl 4-hydroxypentanoate
The primary route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone in methyl levulinate. Various catalytic systems, including chemical and biological methods, have been developed to achieve high enantioselectivity.
Data Summary: Enantioselective Synthesis Methods
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Reduction | Methyl Levulinate | Borane (B79455) dimethyl sulfide (B99878) / (S)-Me-CBS oxazaborolidine | (R)-Methyl 4-hydroxypentanoate | >99% | - | [1] |
| Enzymatic Reduction | Ethyl Levulinate | Asymmetric Dehydrogenase / NADPH | (R)-Ethyl 4-hydroxypentanoate | 98.14% | 74% | [1] |
| Asymmetric Hydrogenation | Methyl Levulinate | Homogeneous Ru/SEGPHOS | (S)-γ-Valerolactone (via intermediate) | 27% | - | [1] |
Experimental Protocol: Asymmetric Reduction of Methyl Levulinate to (R)-Methyl 4-hydroxypentanoate
This protocol is based on the highly selective reduction using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Materials:
-
Methyl levulinate
-
(S)-Me-CBS oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon or nitrogen supply
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), charge a dry round-bottom flask with (S)-Me-CBS oxazaborolidine solution. Cool the flask to 0-5 °C using an ice bath.
-
Addition of Borane: Slowly add borane dimethyl sulfide complex (BMS) dropwise to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of methyl levulinate in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield (R)-methyl 4-hydroxypentanoate.[1]
Applications in Synthesis
Synthesis of Chiral γ-Valerolactone (GVL)
This compound is a direct precursor to γ-valerolactone (GVL), a significant green solvent and biofuel additive.[1][3] The conversion occurs via an intramolecular cyclization (lactonization) with the elimination of methanol, typically under acidic conditions.[1]
Protocol: Acid-Catalyzed Lactonization to (R)-γ-Valerolactone
Materials:
-
(R)-Methyl 4-hydroxypentanoate
-
Amberlyst-15 or other acidic resin catalyst (or a catalytic amount of H₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (R)-methyl 4-hydroxypentanoate, toluene, and the acid catalyst.
-
Reaction: Heat the mixture to reflux. Methanol and water will be collected in the Dean-Stark trap as they are formed.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material has been fully consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Filter to remove the solid acid catalyst.
-
Purification: Remove the toluene under reduced pressure. The crude (R)-γ-valerolactone can be purified by vacuum distillation to yield the final product.
Synthesis of Insect Pheromones and Analogs
The chiral center and functional groups of this compound make it an ideal starting material for the synthesis of various natural products, including insect pheromones. For example, it can be a precursor to chiral lactones, which are common structural motifs in pheromones.[4]
Protocol: Multi-step Synthesis via a Chiral Aldehyde Intermediate
This protocol outlines a general, hypothetical pathway. Specific reagents and conditions would need to be optimized for a particular target molecule.
1. Protection of the Hydroxyl Group:
-
Dissolve (S)-methyl 4-hydroxypentanoate in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) followed by tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify by column chromatography to yield methyl 4-(tert-butyldimethylsilyloxy)pentanoate.
2. Reduction of the Ester to an Aldehyde:
-
Dissolve the silyl-protected ester in anhydrous THF or toluene and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Quench the reaction with methanol, followed by an aqueous Rochelle's salt solution.
-
Extract the product, dry the organic layer, and concentrate. The crude aldehyde is often used immediately in the next step.
3. Chain Elongation (e.g., Wittig Reaction):
-
Prepare the desired phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium in THF.
-
Add a solution of the crude aldehyde from the previous step to the ylide at low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction and perform an aqueous workup. Purify the resulting alkene by column chromatography.
4. Deprotection:
-
Dissolve the silyl-protected alkene in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography to yield the final chiral alcohol product.
Derivatization for Drug Development
In drug discovery, chiral building blocks are often modified to explore structure-activity relationships.[5] The hydroxyl group of this compound can be easily derivatized, for example, through etherification or oxidation, to create a library of related chiral synthons.[3][6]
Protocol: O-Alkylation to Methyl 4-methoxypentanoate
This protocol converts the hydroxyl group to a methoxy (B1213986) group, a common modification in medicinal chemistry.[1]
Materials:
-
(R)-Methyl 4-hydroxypentanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous THF
-
Methyl iodide (MeI)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere, add NaH to a flask containing anhydrous THF and cool to 0 °C.
-
Deprotonation: Slowly add a solution of (R)-methyl 4-hydroxypentanoate in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction with saturated NH₄Cl solution. Extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (R)-methyl 4-methoxypentanoate.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. CN1120844C - Lactone compound and its synthesis and use - Google Patents [patents.google.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dehydration of Methyl 4-hydroxypentanoate to Gamma-Valerolactone (GVL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-valerolactone (B192634) (GVL) is a versatile and sustainable platform chemical with a wide range of applications, including as a green solvent, a fuel additive, and a precursor for the synthesis of various value-added chemicals and polymers. One of the key synthetic routes to GVL involves the cyclization of 4-hydroxypentanoic acid or its esters, such as methyl 4-hydroxypentanoate (B1260314). This intramolecular esterification, or lactonization, is a dehydration reaction that proceeds readily under thermal conditions and is often facilitated by the presence of an acid catalyst. This document provides detailed application notes and protocols for the laboratory-scale synthesis of GVL from methyl 4-hydroxypentanoate.
Reaction Principle
The conversion of this compound to gamma-valerolactone is an intramolecular transesterification reaction. The hydroxyl group (-OH) at the C4 position nucleophilically attacks the carbonyl carbon of the methyl ester group. This is followed by the elimination of a molecule of methanol (B129727) (CH₃OH) to form the stable five-membered lactone ring of GVL. The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl group.
Data Presentation
The following tables summarize quantitative data from studies on the conversion of levulinic acid and its esters to GVL, where the dehydration of the 4-hydroxypentanoate intermediate is a crucial step. It is important to note that these values often represent the overall yield from the starting material (e.g., ethyl levulinate) and not solely the dehydration step.
Table 1: Catalytic Conversion of Ethyl Levulinate (EL) to GVL
| Catalyst | Support | Temperature (°C) | Time (h) | EL Conversion (%) | GVL Selectivity (%) | GVL Yield (%) | Reference |
| Cu-Ni | Al₂O₃ | 200 | 4 | 99.9 | 98 | 97.9 | [1] |
| Cu-Ni | SiO₂ | 200 | 4 | 98.5 | 95 | 93.6 | [1] |
| Cu-Ni | ZrO₂ | 200 | 4 | 96.2 | 92 | 88.5 | [1] |
| Cu-Ni | TiO₂ | 200 | 4 | 94.8 | 90 | 85.3 | [1] |
Table 2: Influence of Reaction Parameters on GVL Yield from Levulinic Acid
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Time (h) | GVL Yield (%) | Reference |
| Ni/MgAlO₂.₅ | H₂ | 160 | 30 | 1 | 99.7 | [2] |
| Ni/Al₂O₃ | H₂ | 250 | 65 | 2 | 91 | [2] |
| Ru/C | Formic Acid | 150 | - | 1.5 | >99 | [3] |
| Pt/C | Formic Acid | 150 | - | 2 | 98 | [4] |
Experimental Protocols
The following protocols provide a general framework for the dehydration of this compound to GVL. Researchers should optimize these conditions based on their specific equipment and desired scale.
Protocol 1: Acid-Catalyzed Dehydration
This protocol utilizes a solid acid catalyst for the intramolecular cyclization of this compound.
Materials:
-
This compound (≥98%)
-
Solid acid catalyst (e.g., Amberlyst-15, Nafion NR50, or sulfated zirconia)
-
Anhydrous toluene (B28343) or xylene (solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: Activate the solid acid catalyst by drying it in an oven at 110°C for at least 4 hours before use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and the activated solid acid catalyst (5-10 wt% of the starting material).
-
Add anhydrous toluene or xylene as a solvent (approximately 5-10 mL per gram of starting material).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask to remove the methanol byproduct azeotropically.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid acid catalyst.
-
Wash the catalyst with a small amount of ethyl acetate and combine the filtrates.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any leached acid, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude GVL can be further purified by vacuum distillation to obtain a high-purity product.
-
Protocol 2: Thermal Dehydration (Catalyst-Free)
This protocol relies on thermal energy to drive the cyclization without an external catalyst.
Materials:
-
This compound (≥98%)
Equipment:
-
Distillation apparatus with a short-path distillation head
-
Heating mantle or oil bath
-
Vacuum source
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask suitable for distillation.
-
Reaction and Distillation:
-
Heat the flask gradually under atmospheric pressure. The intramolecular cyclization will occur, and the lower-boiling methanol will start to distill off.
-
Once the majority of the methanol has been removed, slowly apply a vacuum to the system.
-
Gamma-valerolactone will distill as a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (boiling point of GVL is ~207-208°C at atmospheric pressure).
-
-
Purification: The collected GVL is typically of high purity. If necessary, a second vacuum distillation can be performed.
Mandatory Visualizations
Caption: Reaction pathway for the acid-catalyzed dehydration of this compound to GVL.
Caption: Experimental workflow for the synthesis of GVL from this compound.
References
- 1. Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green catalytic process for γ-valerolactone production from levulinic acid and formic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03345K [pubs.rsc.org]
- 4. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Methyl 4-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers are of significant interest for a range of applications, including drug delivery, tissue engineering, and sustainable packaging. Aliphatic polyesters are a prominent class of these materials due to their susceptibility to hydrolysis. Methyl 4-hydroxypentanoate (B1260314) is a promising monomer for the synthesis of biodegradable polyesters, specifically poly(4-hydroxyvalerate), due to its potential derivation from renewable resources. This document provides detailed application notes and experimental protocols for the synthesis of biodegradable polymers using methyl 4-hydroxypentanoate.
It is important to note that while the direct homopolymerization of this compound is not extensively documented in publicly available literature, its synthesis can be approached through two primary routes:
-
Ring-Opening Polymerization (ROP) of γ-Valerolactone (GVL): this compound can be cyclized to its corresponding lactone, γ-valerolactone (GVL). GVL can then be polymerized, often in copolymerization with other lactones, to form polyesters. The homopolymerization of GVL is thermodynamically challenging but can be achieved under specific conditions.
-
Polycondensation/Transesterification of this compound: This method involves the direct polymerization of the linear hydroxy ester, eliminating the need for a separate cyclization step. This process typically requires a catalyst to facilitate the removal of methanol (B129727) and drive the polymerization reaction.
These application notes will cover both approaches, providing protocols adapted from established methods for similar monomers.
Data Presentation
The following tables summarize quantitative data for polymers synthesized from monomers structurally related to this compound, such as δ-valerolactone and copolymers of γ-valerolactone. This data provides an expected range for the properties of poly(4-hydroxyvalerate).
Table 1: Thermal and Molecular Weight Properties of Poly(δ-valerolactone) (PVL)
| Catalyst | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tm (°C) |
| Boric Acid | Benzyl (B1604629) Alcohol | - | - | - | - | - | - |
| Thermophilic Esterase | - | 70 | 72 | 97 | 2225 | - | - |
Data adapted from studies on the polymerization of δ-valerolactone, a structurally similar six-membered ring lactone. Mn = Number-average molecular weight, PDI = Polydispersity index, Tm = Melting temperature.
Table 2: Properties of Copolymers of γ-Valerolactone (GVL) and ε-Caprolactone (CL)
| GVL/CL Molar Ratio | Catalyst | Initiator | Temperature (°C) | Mn (Da) | PDI |
| 10/90 | Sn(Oct)₂ | mPEG | 120 | 10,000 (theoretical) | - |
| 20/80 | Sn(Oct)₂ | mPEG | 120 | 10,000 (theoretical) | - |
| 30/70 | Sn(Oct)₂ | mPEG | 120 | 10,000 (theoretical) | - |
Data adapted from a study on the copolymerization of γ-valerolactone and ε-caprolactone.[1] This data illustrates the feasibility of incorporating the 4-hydroxyvalerate monomer unit into polyester (B1180765) chains.
Table 3: Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)
| 3HV content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 5 | 39 | 1.6-2.1 | - |
| - | 10.3 | - | 13.3 |
PHBV is a well-studied biodegradable polyester with a valerate (B167501) component. This data provides a reference for the expected mechanical properties of polyesters containing 4-hydroxyvalerate units.[2][3]
Signaling Pathways and Experimental Workflows
Caption: Synthesis pathways for poly(4-hydroxyvalerate).
Caption: General experimental workflow for polymer synthesis.
Experimental Protocols
Protocol 1: Synthesis of Poly(4-hydroxyvalerate) via Ring-Opening Polymerization (ROP) of γ-Valerolactone
This protocol is adapted from established procedures for the ROP of other lactones, such as δ-valerolactone.
1. Materials and Reagents:
-
γ-Valerolactone (GVL)
-
Benzyl alcohol (BnOH), initiator
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), catalyst
-
Toluene (B28343), anhydrous
-
Methanol
-
Chloroform-d (CDCl₃) for NMR analysis
-
Tetrahydrofuran (THF) for GPC analysis
2. Equipment:
-
Schlenk line and oven-dried glassware
-
Magnetic stirrer with heating plate
-
Oil bath
-
Rotary evaporator
-
Vacuum oven
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
3. Experimental Procedure:
-
Monomer and Reagent Purification:
-
Dry γ-valerolactone and benzyl alcohol over calcium hydride (CaH₂) and distill under reduced pressure.
-
Dry toluene over sodium/benzophenone and distill.
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere, add purified GVL, benzyl alcohol, and Sn(Oct)₂ to a flame-dried Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of monomer:initiator:catalyst would be 100:1:1.
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 1 M).
-
Seal the flask and place it in a preheated oil bath at 110-130°C.
-
Stir the reaction mixture for 24-48 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve it in a minimal amount of chloroform (B151607).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.
-
Protocol 2: Synthesis of Poly(4-hydroxyvalerate) via Polycondensation of this compound
This is a generalized protocol for the transesterification-based polycondensation of a hydroxy ester.
1. Materials and Reagents:
-
This compound
-
Titanium(IV) isopropoxide or another suitable transesterification catalyst
-
High-boiling point, inert solvent (e.g., diphenyl ether), optional
-
Methanol
-
Chloroform
2. Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head with a condenser and collection flask.
-
Heating mantle with temperature controller
-
Vacuum pump
-
Standard laboratory glassware
3. Experimental Procedure:
-
Reaction Setup:
-
Charge the reaction flask with this compound and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer).
-
-
Polymerization:
-
Heat the mixture under a slow stream of nitrogen to 150-180°C to initiate the transesterification and distill off the methanol byproduct.
-
After the initial removal of methanol ceases, gradually increase the temperature to 200-220°C and apply a vacuum (e.g., <1 mmHg) to facilitate the removal of residual methanol and drive the polymerization to a higher molecular weight.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
-
Purification:
-
Cool the polymer to room temperature.
-
Dissolve the polymer in chloroform and precipitate it in cold methanol.
-
Collect and dry the polymer as described in Protocol 1.
-
Characterization of the Synthesized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the dried polymer in CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra to confirm the polyester structure. For poly(4-hydroxyvalerate), characteristic peaks corresponding to the repeating unit should be observed.
2. Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in THF.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene standards.
3. Thermal Analysis (DSC and TGA):
-
Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and decomposition temperature of the polymer.
Conclusion
The synthesis of biodegradable polymers from this compound offers a promising avenue for the development of sustainable biomaterials. The protocols provided herein, adapted from established methods for similar monomers, offer a starting point for the synthesis and characterization of poly(4-hydroxyvalerate). Further optimization of reaction conditions will be necessary to achieve polymers with desired molecular weights and properties for specific applications in research, medicine, and industry.
References
Application Notes and Protocols: Methyl 4-Hydroxypentanoate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxypentanoate (B1260314) is a versatile chiral building block that serves as a key precursor in the synthesis of valuable pharmaceutical intermediates. Derived from the catalytic hydrogenation of methyl levulinate, which can be sourced from renewable biomass, this compound offers a sustainable entry point to complex molecular architectures. These application notes provide a comprehensive overview of the synthesis of methyl 4-hydroxypentanoate and its conversion to γ-valerolactone (GVL), a pivotal intermediate for the production of high-value chiral molecules. Detailed protocols for the synthesis of (R)-4-aminopentanoic acid, a crucial intermediate for a new class of pharmaceuticals targeting central nervous system disorders, are presented.
Introduction
This compound possesses two key functional groups, a hydroxyl and a methyl ester, making it a valuable synthon in organic chemistry.[1] Its primary route of synthesis is through the hydrogenation of methyl levulinate, a derivative of levulinic acid, which is a platform chemical readily obtained from the degradation of C6 sugars.[1] The chirality at the C4 position allows for its use in stereoselective synthesis, providing access to enantiomerically pure pharmaceutical building blocks.
A significant application of this compound is its facile intramolecular cyclization to form γ-valerolactone (GVL).[1] GVL is a highly stable and versatile platform molecule with a wide range of applications, including as a green solvent and a precursor to polymers and fuels. In the pharmaceutical industry, GVL serves as a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.
This document outlines the synthetic pathways from methyl levulinate to this compound and subsequently to GVL. Furthermore, it details the conversion of levulinic acid, the precursor to this compound, to (R)-4-aminopentanoic acid, a chiral intermediate with significant therapeutic potential. (R)-4-aminopentanoic acid is a key building block for novel treatments of central nervous system injuries and neurodegenerative diseases, as well as for muscarinic M4 receptor agonists.[2][3]
Synthetic Pathways and Experimental Protocols
The overall synthetic strategy involves a multi-step process starting from the biomass-derived platform chemical, levulinic acid. The key transformations include esterification, hydrogenation, cyclization, and reductive amination.
Caption: Overall synthetic pathways from levulinic acid to key pharmaceutical intermediates.
Synthesis of this compound from Methyl Levulinate
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of methyl levulinate. This reaction selectively reduces the ketone functionality to a hydroxyl group.[1]
Experimental Protocol: Catalytic Hydrogenation of Methyl Levulinate
This protocol is adapted from a one-pot synthesis of γ-valerolactone where this compound is a key intermediate.[4]
Materials:
-
Methyl Levulinate (ML)
-
Deionized Water
-
Ru/SO3H-UiO-66 catalyst (or a similar ruthenium-based catalyst on an acidic support)
-
Hydrogen gas (H2)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Prepare the Ru/SO3H-UiO-66 catalyst as described in the literature.[4]
-
In a typical experiment, charge the autoclave reactor with methyl levulinate (1 mmol), the Ru/SO3H-UiO-66 catalyst (50 mg), and deionized water (10 mL).
-
Seal the reactor and purge it three times with H2 to remove air.
-
Pressurize the reactor with H2 to 0.5 MPa.
-
Heat the reactor to 80°C with vigorous stirring.
-
Maintain the reaction for a specified time (e.g., 1-4 hours) to favor the formation of this compound over the fully cyclized γ-valerolactone. The reaction can be monitored by taking aliquots and analyzing by GC-MS.
-
After the reaction, cool the reactor to room temperature and carefully vent the H2 gas.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution containing this compound can be used directly in the next step or extracted with an organic solvent (e.g., ethyl acetate) for purification.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Methyl Levulinate | [4] |
| Catalyst | Ru/SO3H-UiO-66 | [4] |
| Solvent | Water | [4] |
| Temperature | 80°C | [4] |
| H2 Pressure | 0.5 MPa | [4] |
| Reaction Time | 4 hours | [4] |
| Yield of GVL* | 100% | [4] |
*Note: In this specific protocol, the reaction goes to completion to form GVL. To isolate this compound, the reaction time would need to be optimized and the reaction stopped before full conversion to GVL. The yield of the intermediate is not explicitly stated in this reference.
Synthesis of γ-Valerolactone (GVL) from this compound
This compound readily undergoes intramolecular cyclization (lactonization) to form the stable five-membered ring of γ-valerolactone, with the elimination of methanol (B129727). This reaction can be catalyzed by either acids or bases.[1]
Experimental Protocol: Cyclization of this compound to GVL
This is a general procedure for acid-catalyzed lactonization.
Materials:
-
This compound
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of methanol)
-
Dean-Stark apparatus
-
Round-bottom flask and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent) and toluene.
-
Add a catalytic amount of the acid catalyst (e.g., 5 mol% of sulfuric acid or a catalytic amount of Amberlyst-15).
-
Heat the mixture to reflux. The methanol formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off. If a liquid acid was used, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude GVL.
-
Purify the crude product by vacuum distillation.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Methyl Levulinate | [5] |
| Catalyst | ZrO2/Si-SBA-15 | [5] |
| Hydrogen Donor | 2-propanol | [5] |
| Temperature | 200°C | [5] |
| Pressure | 30 bar | [5] |
| Selectivity to GVL | 76-100% | [5] |
| Conversion of ML | 15-89% | [5] |
*Note: This data represents the overall conversion from methyl levulinate to GVL in a continuous flow system, where this compound is an intermediate.
Application in Pharmaceutical Intermediate Synthesis: (R)-4-Aminopentanoic Acid
(R)-4-aminopentanoic acid is a valuable chiral building block for the synthesis of pharmaceuticals targeting the central nervous system.[3] A sustainable and highly stereoselective route to this intermediate has been developed using an engineered enzyme to catalyze the reductive amination of levulinic acid.[3]
Caption: General experimental workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.
Experimental Protocol: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid from Levulinic Acid
This protocol is based on the work of Cai et al., who developed an engineered glutamate dehydrogenase for this transformation.[3]
Materials:
-
Levulinic Acid (LA)
-
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)
-
Formate (B1220265) Dehydrogenase (for cofactor regeneration)
-
Ammonium (B1175870) formate
-
NADP+
-
Tris-HCl buffer
-
Bioreactor with pH and temperature control
Procedure:
-
Prepare the engineered EcGDHK116Q/N348M and formate dehydrogenase enzymes as described in the literature.[3]
-
In a bioreactor, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), levulinic acid (0.4 M), ammonium formate (as both ammonia source and for cofactor regeneration), and NADP+.
-
Initiate the reaction by adding the engineered EcGDHK116Q/N348M and formate dehydrogenase enzymes.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH.
-
Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid by HPLC.
-
After the reaction reaches completion (typically >97% conversion in 11 hours), terminate the reaction by denaturing the enzymes (e.g., by heat treatment or pH change).
-
Separate the product from the reaction mixture. This can be achieved by methods such as ion-exchange chromatography.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Levulinic Acid | [3] |
| Enzyme | Engineered EcGDHK116Q/N348M | [3] |
| Cofactor Regeneration | Formate Dehydrogenase | [3] |
| Amino Donor | Ammonia (from ammonium formate) | [3] |
| Substrate Concentration | 0.4 M | [3] |
| Reaction Time | 11 hours | [3] |
| Conversion | >97% | [3] |
| Enantiomeric Excess (ee) | >99% | [3] |
Conclusion
This compound is a valuable and sustainable precursor for the synthesis of important pharmaceutical intermediates. Its straightforward synthesis from biomass-derived methyl levulinate and its efficient conversion to γ-valerolactone open up a variety of synthetic possibilities. The application of these platform molecules in the stereoselective synthesis of (R)-4-aminopentanoic acid highlights the potential of this chemical family in the development of next-generation pharmaceuticals for the treatment of neurological disorders. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.
References
- 1. Buy this compound [smolecule.com]
- 2. Buy (R)-4-Aminopentanoic acid | 5937-83-7 [smolecule.com]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Methyl Levulinate to Methyl 4-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxypentanoate (B1260314) is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] One of the primary synthesis routes for this compound is the catalytic hydrogenation of methyl levulinate, a bio-derived platform molecule.[1] This process involves the selective reduction of the ketone group in methyl levulinate to a hydroxyl group.[1] Careful selection of the catalyst and reaction conditions is crucial to favor the formation of methyl 4-hydroxypentanoate and prevent its subsequent intramolecular cyclization to γ-valerolactone (GVL).[2] This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of methyl levulinate to this compound.
Data Presentation
The following table summarizes quantitative data from various catalytic systems for the hydrogenation of methyl levulinate, highlighting conditions that can be adapted for the selective production of this compound.
| Catalyst | Substrate Concentration | Solvent | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Methyl Levulinate Conversion (%) | This compound Selectivity (%) | Reference |
| 5% Ru/C | 0.1 M | Water | 100 | 100 | Not Specified | >99.9 | 47.7 | [3] |
| 5% Ru/C | 0.1 M | Methanol | 100 | 100 | Not Specified | >99.9 | 68.4 | [3] |
| 10% Pd/C | 0.1 M | Methanol | 100 | 100 | Not Specified | 19.6 | >99.9 | [3] |
| Cu-ZrO₂ | 0.5 g ML in 9.5 g MeOH | Methanol | 220 | 5 (N₂) | 0.33 | Not Specified | Not Specified (focus on GVL) | [4] |
| ZrO₂/Si-SBA-15 | 0.3 M | 2-Propanol | 200 | 30 | 1 | 15-89 | Not Specified (focus on GVL) | [5] |
| Ru/SO₃H-UiO-66 | Not Specified | Aqueous | 80 | 5 | 4 | 100 | (Intermediate to 100% GVL) | [2] |
Note: High selectivity to this compound is favored by using catalysts without strong acidic sites, such as Ru/C or Pd/C, and by carefully controlling reaction time to prevent subsequent cyclization to GVL.
Experimental Protocols
This section outlines a general experimental protocol for the catalytic hydrogenation of methyl levulinate to this compound in a batch reactor.
Materials and Equipment
-
Substrate: Methyl levulinate (98% or higher purity)
-
Catalyst: 5% Ruthenium on activated carbon (Ru/C) or 10% Palladium on activated carbon (Pd/C)
-
Solvent: Methanol, Ethanol, or Water (deionized)
-
Hydrogen Source: High-purity hydrogen gas cylinder with a regulator
-
Reactor: High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet valves.
-
Analytical Equipment: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring and product quantification.
-
Filtration System: Syringe filters or a Buchner funnel with filter paper.
-
Rotary Evaporator: For solvent removal.
-
Standard laboratory glassware and safety equipment.
Detailed Methodology
1. Catalyst Preparation and Handling:
- Handle the catalyst in an inert atmosphere (e.g., a glovebox) if it is pyrophoric.
- If the catalyst is not pre-reduced, it may require activation (reduction) under a hydrogen flow at an elevated temperature according to the manufacturer's instructions.
2. Reaction Setup:
- Ensure the reactor is clean and dry.
- Into the reactor vessel, add the desired amount of methyl levulinate and the solvent. A typical substrate concentration is 0.1 M.[3]
- Carefully add the catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 wt% relative to the substrate.
- Seal the reactor according to the manufacturer's instructions.
3. Hydrogenation Reaction:
- Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar).[3]
- Begin stirring the reaction mixture at a constant rate (e.g., 1000 rpm) to ensure good mass transfer.
- Heat the reactor to the desired temperature (e.g., 100°C).[3]
- Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals. The samples should be immediately filtered to remove the catalyst before analysis by GC or HPLC.
4. Reaction Work-up and Product Isolation:
- Once the desired conversion of methyl levulinate is achieved, stop the heating and allow the reactor to cool to room temperature.
- Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
- Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
- The solvent can be removed from the filtrate using a rotary evaporator to yield the crude product.
5. Purification:
- The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
6. Analysis:
- The conversion of methyl levulinate and the selectivity to this compound are determined by GC or HPLC analysis. An internal standard method is recommended for accurate quantification.
Mandatory Visualizations
Reaction Pathway Diagram
References
- 1. Buy this compound [smolecule.com]
- 2. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Selective hydrogenation of levulinic acid to 1,4-pentanediol in water using a hydroxyapatite-supported Pt–Mo bimetallic catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Continuous-Flow Hydrogenation of Methyl Levulinate Promoted by Zr-Based Mesoporous Materials | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4-Hydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 4-hydroxypentanoic acid. The primary focus is on the intramolecular esterification (lactonization) to form γ-valerolactone (GVL), a significant green solvent and platform chemical. Additionally, a general protocol for intermolecular Fischer esterification is provided for the synthesis of alkyl 4-hydroxypentanoates.
Introduction
4-Hydroxypentanoic acid is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group. This structure allows for both intermolecular and intramolecular esterification. The intramolecular cyclization to form the five-membered ring of γ-valerolactone (GVL) is often spontaneous and thermodynamically favored, especially at elevated temperatures.[1][2] GVL is a valuable, biodegradable, and non-toxic chemical with applications as a food additive, green solvent, and a precursor for biofuels and polymers.[3] Consequently, the controlled esterification of 4-hydroxypentanoic acid is a critical process in biorefinery and sustainable chemistry.
Key Esterification Pathways
Two primary esterification pathways for 4-hydroxypentanoic acid are:
-
Intramolecular Esterification (Lactonization): The hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid within the same molecule to form the cyclic ester, γ-valerolactone. This reaction is typically acid-catalyzed.
-
Intermolecular Fischer Esterification: In the presence of an external alcohol and an acid catalyst, the carboxylic acid group can be esterified to form an alkyl 4-hydroxypentanoate. This reaction requires conditions that favor the intermolecular reaction over the intramolecular cyclization.
The choice of pathway depends on the desired product and the reaction conditions employed.
Experimental Protocols
Protocol 1: Acid-Catalyzed Intramolecular Esterification (Lactonization) to Synthesize γ-Valerolactone (GVL)
This protocol describes the cyclization of 4-hydroxypentanoic acid to γ-valerolactone, a common and efficient transformation.
Materials:
-
4-hydroxypentanoic acid
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin)
-
Anhydrous toluene (B28343) (optional, for azeotropic removal of water)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypentanoic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid. For example, 1-2 mol% of concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, an acidic ion-exchange resin can be used for easier removal.
-
Solvent (Optional): For efficient water removal, an inert solvent that forms an azeotrope with water, such as toluene, can be added. If using a Dean-Stark trap, fill the side arm with toluene.
-
Heating: Heat the reaction mixture to reflux. The temperature will depend on the solvent used. Without a solvent, the reaction can be heated to 100-150°C in the presence of a catalyst, or 130-200°C without a catalyst.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. If using a Dean-Stark trap, the reaction is complete when water ceases to collect.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic phase with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude γ-valerolactone can be further purified by vacuum distillation.
Protocol 2: Intermolecular Fischer Esterification to Synthesize an Alkyl 4-Hydroxypentanoate
This protocol outlines the general procedure for the esterification of 4-hydroxypentanoic acid with an alcohol. To minimize the competing lactonization, a large excess of the alcohol is often used, which also serves as the solvent.
Materials:
-
4-hydroxypentanoic acid
-
Alcohol (e.g., methanol, ethanol) in large excess
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypentanoic acid in a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol will serve as both a reactant and the solvent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a small-scale reaction) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.[5]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the extent of ester formation.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification: Remove the solvent by rotary evaporation to yield the crude ester. The product can be further purified by column chromatography or distillation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the intramolecular esterification of 4-hydroxypentanoic acid to γ-valerolactone. Note that yields can be influenced by the purity of the starting material and the efficiency of the workup and purification steps.
| Catalyst | Temperature (°C) | Reaction Time (h) | Solvent | Reported Yield (%) | Reference |
| None | 130-200 | Not specified | None | Not specified | [4] |
| Acidic Catalyst | 100-150 | Not specified | None | Not specified | [4] |
| Ru/C | 130 | 4 | Methanol | ~97 (from levulinic acid) | [6] |
| Ru–Mg/Al mixed oxide | 150 | 1.5 | Water | up to 99 (from levulinic acid) | [7] |
Visualizations
Experimental Workflow for γ-Valerolactone Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of γ-valerolactone from 4-hydroxypentanoic acid.
Reaction Mechanism: Acid-Catalyzed Lactonization
Caption: The step-by-step mechanism for the acid-catalyzed intramolecular esterification of 4-hydroxypentanoic acid.
References
- 1. Solved Hyo Нао" он ÖH When 4-hydroxypentanoic acid is | Chegg.com [chegg.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. FI127020B - Selective process for the conversion of levulinic acid to gamma valerolactone - Google Patents [patents.google.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green catalytic process for γ-valerolactone production from levulinic acid and formic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03345K [pubs.rsc.org]
Application of Methyl 4-hydroxypentanoate in the Flavor and Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxypentanoate (B1260314) is a chiral ester with the chemical formula C₆H₁₂O₃. While not as extensively documented in flavor and fragrance literature as some other esters, its structural similarity to key aroma compounds, particularly lactones, suggests significant potential for application. This document provides an overview of its potential sensory profile, applications, and detailed protocols for its evaluation. Due to the limited direct organoleptic data on Methyl 4-hydroxypentanoate, information on the closely related and sensory-impactful compound, γ-valerolactone, is included for comparative purposes. This compound can be considered a potential precursor to γ-valerolactone, which is known for its sweet, creamy, and fruity aroma profile.
Physicochemical and Organoleptic Properties
A comprehensive understanding of the physicochemical and sensory properties of a flavor and fragrance ingredient is paramount for its effective application.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 42348-89-0 | - |
| Molecular Formula | C₆H₁₂O₃ | - |
| Molecular Weight | 132.16 g/mol | - |
| Appearance | Colorless liquid (presumed) | - |
| Boiling Point | Not readily available | - |
| Solubility | Presumed soluble in ethanol (B145695) and other organic solvents | - |
Predicted Organoleptic Profile of this compound
Direct sensory data for this compound is not widely published. However, based on its chemical structure, a sensory profile can be predicted. The presence of a hydroxyl group and a methyl ester suggests a profile that may include:
-
Fruity notes: Esters are well-known for their fruity characteristics.
-
Creamy or milky undertones: The hydroxy functionality can contribute to a creamy, lactonic character.
-
Sweetness: A general characteristic of many small to medium-chain esters.
Organoleptic Profile of γ-Valerolactone (a key analogue)
γ-Valerolactone is a cyclic ester (a lactone) and is structurally related to this compound. It is often used to impart creamy, fruity, and sweet notes in flavors and fragrances.
| Sensory Descriptor | Description |
| Odor | Sweet, creamy, coconut, fruity, with hay-like and caramel (B1170704) nuances.[1][2] |
| Taste | Sweet, creamy, peach-like, with a fatty and slightly fruity character. |
Applications in Flavors and Fragrances
Based on its predicted sensory profile and the known applications of similar molecules like γ-valerolactone, this compound could be a valuable component in a variety of flavor and fragrance formulations.
Flavor Applications
The potential creamy and fruity notes of this compound make it suitable for a range of flavor applications. Suggested starting use levels are extrapolated from those of γ-valerolactone and should be optimized based on sensory evaluation in the final product.
| Flavor Application | Recommended Starting Use Level (ppm in finished product) | Potential Contribution |
| Dairy (Yogurt, Ice Cream, Milk Drinks) | 5 - 20 | Enhances creaminess and provides a subtle fruity lift. |
| Fruits (Peach, Apricot, Strawberry) | 10 - 50 | Adds a creamy, ripe character and can boost the perception of sweetness. |
| Bakery & Confectionery | 15 - 60 | Contributes to a creamy, buttery profile in baked goods and a rich, fruity note in candies. |
| Beverages (Fruit juices, flavored waters) | 2 - 10 | Can provide a subtle creamy mouthfeel and enhance fruit notes. |
Fragrance Applications
In fragrances, the subtle, sweet, and potentially creamy-fruity character of this compound could be utilized in various compositions.
| Fragrance Application | Recommended Use Level (% in concentrate) | Potential Contribution |
| Fine Fragrance | 0.1 - 0.5 | As a modifier to add a creamy, fruity nuance to floral and gourmand fragrances. |
| Personal Care (Lotions, Creams, Shampoos) | 0.05 - 0.2 | To provide a subtle, pleasant background sweetness and creaminess. |
| Home Care (Air Fresheners, Candles) | 0.2 - 1.0 | To contribute to a warm, inviting, and subtly fruity ambiance. |
Experimental Protocols
To fully characterize and utilize this compound, a series of standardized experimental protocols should be followed.
Sensory Evaluation Protocol
A descriptive sensory analysis is crucial to formally characterize the odor and flavor profile of this compound.
Objective: To identify and quantify the sensory attributes of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., mineral oil for fragrance, propylene (B89431) glycol for flavor)
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Glass vials with PTFE-lined caps
-
Olfactory smelling strips
-
Deionized water (for flavor evaluation)
-
Trained sensory panel (8-12 panelists)
-
Sensory booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation (Odor): Prepare dilutions of this compound in the chosen solvent at 10%, 1%, and 0.1%.
-
Sample Preparation (Flavor): Prepare solutions of this compound in deionized water at 10 ppm, 5 ppm, and 1 ppm.
-
Panelist Training: Familiarize panelists with a lexicon of standard aroma and flavor descriptors relevant to fruity, creamy, and sweet notes.
-
Evaluation:
-
Odor: Panelists dip smelling strips into the prepared dilutions and evaluate the odor profile at different time intervals (initial, 15 min, 1 hr) to assess top, middle, and base notes.
-
Flavor: Panelists use the "swish and spit" method to evaluate the flavor of the prepared solutions.
-
-
Data Collection: Panelists rate the intensity of each identified descriptor on a labeled magnitude scale (e.g., 0-15).
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, spider web plots) to generate a comprehensive sensory profile.
References
Application Notes and Protocols for the Polymerization of Methyl 4-hydroxypentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polyesters derived from methyl 4-hydroxypentanoate (B1260314). This document includes detailed experimental protocols, expected material properties, and visual representations of the synthetic pathways and workflows. The information is intended to guide researchers in the development of novel biodegradable polymers for various applications, including drug delivery and medical devices.
Introduction
Methyl 4-hydroxypentanoate is a bio-derived monomer that can be polymerized to produce poly(4-hydroxypentanoate), a type of polyhydroxyalkanoate (PHA). PHAs are a class of biodegradable and biocompatible polyesters with a wide range of potential applications in the medical and pharmaceutical fields. The properties of these polymers can be tuned by controlling the polymerization process and the resulting molecular weight and architecture. This document outlines the direct polycondensation of this compound.
Polymerization of this compound
The primary method for polymerizing linear hydroxy-esters like this compound is through a two-stage melt polycondensation. This process involves an initial transesterification step to form oligomers, followed by a polycondensation step under high vacuum and temperature to achieve high molecular weight polymers.
Reaction Scheme
The overall reaction for the polycondensation of this compound is a self-condensation reaction where the hydroxyl group of one monomer reacts with the methyl ester group of another, eliminating methanol (B129727) as a byproduct.
Caption: Polycondensation of this compound.
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol describes a typical procedure for the synthesis of poly(4-hydroxypentanoate) using a common transesterification catalyst.
Materials:
-
This compound (M4HP)
-
Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)
-
High-vacuum line
-
Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet
-
Inert gas (Nitrogen or Argon)
Procedure:
Stage 1: Transesterification (Oligomerization)
-
Charge the reaction vessel with this compound.
-
Add the catalyst, typically at a monomer-to-catalyst molar ratio of 500:1 to 2000:1.
-
Purge the vessel with an inert gas for 15-20 minutes to remove air and moisture.
-
Heat the mixture to 160-180°C under a slow flow of inert gas with continuous stirring.
-
Methanol will begin to distill from the reaction mixture. Collect the methanol in a cooled trap.
-
Continue this stage for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected. The reaction mixture will become more viscous as oligomers are formed.
Stage 2: Polycondensation
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a high vacuum (less than 1 mbar) to the system. Be cautious to avoid excessive foaming as residual methanol and other volatiles are removed.
-
Continue the reaction under high vacuum with vigorous stirring for 4-8 hours. The viscosity of the polymer melt will increase significantly.
-
The reaction is complete when the desired viscosity is reached, or no further evolution of volatiles is observed.
-
Cool the reactor to room temperature under an inert gas atmosphere.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol, hexane) to purify it.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(4-hydroxypentanoate).
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxypentanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methyl 4-hydroxypentanoate (B1260314). Our goal is to help you improve your reaction yield and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl 4-hydroxypentanoate?
A1: The most prevalent and industrially relevant method for synthesizing this compound is through the catalytic hydrogenation of methyl levulinate (ML).[1][2] This process typically involves the use of a heterogeneous catalyst and a hydrogen source. Another route is the direct esterification of 4-hydroxypentanoic acid with methanol (B129727), though the starting acid is often derived from levulinic acid. Biocatalytic methods using enzymes have also been explored for this transformation.
Q2: What is the primary side product I should be aware of during the synthesis?
A2: The major side product in the synthesis of this compound is γ-valerolactone (GVL).[2] This is due to the intramolecular cyclization (dehydration) of the target molecule. The reaction conditions, particularly temperature and the presence of acidic sites on the catalyst, can significantly influence the selectivity towards GVL.[3]
Q3: Can I use levulinic acid directly to produce this compound?
A3: Yes, it is possible to produce this compound from levulinic acid. The process typically involves a two-step, one-pot reaction: 1) esterification of levulinic acid with methanol to form methyl levulinate, and 2) subsequent hydrogenation of the methyl levulinate intermediate. Alternatively, direct hydrogenation of levulinic acid can yield 4-hydroxypentanoic acid, which can then be esterified.
Q4: What types of catalysts are most effective for the hydrogenation of methyl levulinate?
A4: A variety of heterogeneous catalysts have been shown to be effective. Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), are widely used and show high activity.[2][4] Other effective catalysts include those based on copper, nickel, and zirconium.[3][5][6] The choice of catalyst can significantly impact conversion, selectivity, and the required reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete conversion of methyl levulinate. | - Increase reaction time.- Increase hydrogen pressure.- Increase catalyst loading.- Optimize reaction temperature. Note that excessively high temperatures can favor side reactions. |
| Formation of γ-valerolactone (GVL). | - Lower the reaction temperature.[2]- Use a catalyst with lower acidity or add a basic promoter.- Reduce reaction time to minimize subsequent conversion of the desired product. | |
| Catalyst deactivation. | - Ensure the purity of starting materials and solvent, as impurities can poison the catalyst.[7]- Regenerate the catalyst according to the manufacturer's protocol or use a fresh batch.- Consider a more robust catalyst support. | |
| Low Selectivity (High GVL Formation) | Reaction temperature is too high. | - Decrease the reaction temperature. The formation of GVL is often favored at higher temperatures.[2] |
| Acidic catalyst or support. | - Use a neutral or basic catalyst support.- Neutralize any acidic sites on the catalyst before the reaction. | |
| Presence of Unexpected Byproducts | Further hydrogenation of the desired product. | - Over-hydrogenation can lead to the formation of 1,4-pentanediol. Reduce hydrogen pressure or reaction time. |
| Transesterification with solvent. | - If using an alcohol solvent other than methanol, transesterification can occur. Use methanol as the solvent or an inert solvent like dioxane.[8] | |
| Difficulty in Product Purification | Close boiling points of product and byproducts. | - Utilize fractional distillation under reduced pressure for efficient separation.- Employ column chromatography for high-purity isolation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Methyl Levulinate Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | ML Conversion (%) | This compound Yield (%) | GVL Yield (%) | Reference |
| 5% Ru/C | 100 | 100 | Water | >99.9 | ~49 | ~51 | |
| 5% Ru/C | 100 | 100 | Methanol | >99.9 | ~68 | ~32 | |
| Cu₀.₈₇Mg₀.₁₃Oₓ | 220 | N/A (in situ H₂) | Methanol | - | - | 90.6 (as GVL) | [5] |
| Cu-ZrO₂ | 220 | N/A (transfer) | Methanol | >95 | - | 87.5 (as GVL) | [6] |
| ZrO₂/Si-SBA-15 | 200 | 30 (transfer) | 2-Propanol | >95 | - | ~95 (as GVL) | [8] |
Note: Some studies focus on the production of GVL, where this compound is a key intermediate. The data reflects the reported outcomes of those studies.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl Levulinate using Ru/C
This protocol is a general guideline based on common laboratory practices for the synthesis of this compound.
Materials:
-
Methyl levulinate (ML)
-
Methanol (anhydrous)
-
5% Ruthenium on activated carbon (Ru/C) catalyst
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Reactor Setup: Ensure the autoclave reactor is clean and dry. Add the desired amount of 5% Ru/C catalyst (e.g., 1-5 wt% relative to the substrate).
-
Charging Reactants: Add anhydrous methanol to the reactor, followed by the methyl levulinate. A typical substrate concentration is in the range of 5-20 wt%.
-
Purging: Seal the reactor and purge with nitrogen gas 3-5 times to remove any air.
-
Pressurization: Purge the reactor with hydrogen gas 2-3 times. Pressurize the reactor to the desired initial hydrogen pressure (e.g., 50-100 bar).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C). Monitor the pressure drop to gauge the progress of the reaction.
-
Reaction Completion: Once the reaction is complete (indicated by the cessation of hydrogen uptake or after a predetermined time), cool the reactor to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Work-up: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional methanol to ensure complete recovery of the product.
-
Purification: The methanol can be removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [experts.esf.edu]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 4-hydroxypentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of methyl 4-hydroxypentanoate (B1260314) from common reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of methyl 4-hydroxypentanoate.
Issue 1: Low Purity After Initial Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent presence of a lower boiling point impurity. | The impurity is likely unreacted methyl levulinate or other volatile starting materials. | Perform fractional distillation under reduced pressure to improve separation of components with close boiling points. |
| Contamination with a slightly higher boiling point impurity. | The primary suspect is γ-valerolactone (GVL), formed via intramolecular cyclization (dehydration) of the product. | Optimize flash column chromatography using a gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297). The more polar this compound will elute later than the less polar GVL. |
| Presence of acidic or basic impurities. | Residual catalysts (acid or base) or unreacted 4-hydroxypentanoic acid may be present. | Perform an acid-base extraction. Wash the organic layer containing the product with a saturated sodium bicarbonate solution to remove acidic impurities, or with a dilute acid solution to remove basic impurities. |
Issue 2: Poor Separation During Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and impurities elute together. | The solvent system (eluent) has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for separating this compound from GVL is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| Streaking of the compound on the TLC plate or column. | The sample is too concentrated, or the compound is interacting strongly with the silica (B1680970) gel. | Dilute the sample before loading it onto the column. If streaking persists, consider adding a small amount of a more polar solvent like methanol (B129727) to the eluent or using a different stationary phase like alumina. |
| Low recovery of the product from the column. | The product may be irreversibly adsorbed onto the silica gel, or it is too soluble in the eluent and is eluting with the solvent front. | If using a highly polar eluent, try a less polar system. If adsorption is suspected, try a less acidic stationary phase. Ensure that the polarity of the initial eluent is low enough to allow the compound to bind to the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
A1: The most common impurities depend on the synthetic route.[1]
-
From hydrogenation of methyl levulinate: Unreacted methyl levulinate and γ-valerolactone (GVL) are the most probable impurities. GVL is formed by the dehydration of this compound.[1]
-
From esterification of 4-hydroxypentanoic acid: Unreacted 4-hydroxypentanoic acid and GVL are the main impurities.
Q2: What is the recommended method for purifying this compound?
A2: A combination of purification techniques is often most effective.
-
Acid-Base Extraction: To remove any acidic or basic catalysts or starting materials.
-
Fractional Distillation: To remove lower-boiling impurities like solvents and unreacted methyl levulinate. The boiling point of this compound is approximately 85-87 °C at 10 mmHg.
-
Flash Column Chromatography: This is highly effective for separating this compound from the common impurity γ-valerolactone, which has a similar boiling point.
Q3: How can I effectively remove γ-valerolactone (GVL) from my product?
A3: Flash column chromatography is the most effective method. Since this compound is more polar than GVL due to its free hydroxyl group, it will have a stronger affinity for the silica gel. Using a solvent system of hexane/ethyl acetate, GVL will elute first, followed by the desired product.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity and confirming the identity of this compound.[2] High-Performance Liquid Chromatography (HPLC) can also be used. For a quick check during purification, Thin-Layer Chromatography (TLC) is very useful.
Quantitative Data Summary
| Purification Method | Typical Impurities Removed | Expected Purity | Expected Yield |
| Fractional Distillation | Solvents, Methyl Levulinate | >95% | 80-90% |
| Flash Column Chromatography | γ-Valerolactone, other non-polar impurities | >98% | 70-85% |
| Acid-Base Extraction | Acidic or basic catalysts/reactants | - | >95% |
Note: Expected purity and yield are estimates and can vary significantly based on the initial purity of the crude mixture and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from less polar impurities like γ-valerolactone.
-
Eluent Selection: Prepare several solvent mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). Spot the crude mixture on a TLC plate and develop it in these solvent systems to find the optimal eluent that gives good separation between the product and impurities (aim for an Rf of ~0.3 for the product).
-
Column Packing: Pack a glass column with silica gel in the chosen eluent (starting with the lowest polarity if using a gradient).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
Technical Support Center: Synthesis of Methyl 4-hydroxypentanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 4-hydroxypentanoate (B1260314).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Methyl 4-hydroxypentanoate?
A1: There are two main methods for the synthesis of this compound:
-
Hydrogenation of Methyl Levulinate: This process involves the catalytic hydrogenation of methyl levulinate, where the ketone group is reduced to a hydroxyl group. Common catalysts include ruthenium or nickel.[1]
-
Direct Esterification of 4-hydroxypentanoic acid: This involves the reaction of 4-hydroxypentanoic acid with methanol (B129727) in the presence of an acid catalyst, a process known as Fischer esterification.[1]
Q2: What is the most common side product observed during the synthesis and handling of this compound?
A2: The most prevalent side product is γ-valerolactone (GVL).[1][2] Its formation is driven by the close proximity of the hydroxyl and methyl ester functional groups within the molecule, which facilitates a spontaneous intramolecular cyclization (lactonization).[2] This reaction can occur during the synthesis, purification (especially at elevated temperatures), or during storage.
Q3: How can the intramolecular cyclization to γ-valerolactone (GVL) be minimized?
A3: To minimize the formation of GVL, consider the following strategies:
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps. Distillation should be performed under reduced pressure to keep the temperature low.
-
pH Control: Both acidic and basic conditions can catalyze the lactonization. Maintaining a neutral pH during workup and storage is crucial.
-
Mild Reaction Conditions: When possible, utilize mild reaction conditions. For instance, enzymatic methods using lipases for esterification can be performed under milder conditions, potentially reducing side reactions.[1]
Q4: Besides lactonization, what other side reactions can occur?
A4: Other potential side reactions include:
-
Oxidation: The secondary hydroxyl group is susceptible to oxidation, which can form the corresponding ketone (methyl 4-oxopentanoate) or further lead to carboxylic acids.[1] To prevent this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ester Hydrolysis: In the presence of water under either acidic or basic conditions, the methyl ester group can be hydrolyzed back to 4-hydroxypentanoic acid.[3] Using anhydrous reagents and solvents is recommended to prevent this.
Q5: My yield is consistently low when using the Fischer esterification method. What are the likely causes?
A5: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5] The equilibrium may not favor the formation of the ester. To drive the reaction towards the product, you can:
-
Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of this compound.[4]
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms, for example by using a Dean-Stark apparatus or molecular sieves, will drive the reaction to completion.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| High concentration of γ-valerolactone (GVL) in the final product. | Intramolecular cyclization due to high temperatures or acidic/basic conditions. | - Perform distillation at the lowest possible temperature under high vacuum.- Neutralize the reaction mixture promptly and carefully during workup.- Store the purified product in a cool, dry, and neutral environment. |
| Presence of a significant amount of 4-hydroxypentanoic acid in the product. | - Incomplete esterification.- Hydrolysis of the methyl ester during workup or storage. | - Increase the reaction time for esterification.- Use a larger excess of methanol.- Ensure the removal of water during the reaction.- Use anhydrous solvents and reagents, and perform aqueous workup quickly at low temperatures.[3] |
| Detection of methyl 4-oxopentanoate (B1231505) (ketone) impurity. | Oxidation of the secondary alcohol. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Use freshly distilled or degassed solvents to remove dissolved oxygen.- Ensure that no oxidizing agents are inadvertently introduced. |
| Formation of polymeric byproducts. | Acid-catalyzed polymerization, particularly if there are alkene impurities in the starting materials under acidic conditions. | - Ensure the purity of the starting materials.- Use the minimum required amount of acid catalyst. |
Experimental Protocols
Protocol 1: Hydrogenation of Methyl Levulinate
Objective: To synthesize this compound by the catalytic reduction of methyl levulinate.
Materials:
-
Methyl levulinate
-
Methanol (as solvent)
-
Ruthenium-based catalyst (e.g., Ru/C)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve methyl levulinate in methanol.
-
Add the Ruthenium-based catalyst to the solution.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by tracking the hydrogen uptake or by analyzing samples via GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the methanol solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Protocol 2: Fischer Esterification of 4-hydroxypentanoic acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
4-hydroxypentanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other acid catalyst)
-
Dean-Stark apparatus
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 4-hydroxypentanoic acid, a large excess of anhydrous methanol, and a suitable solvent like toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Main synthesis pathway and the primary side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Catalyst Performance for Methyl 4-hydroxypentanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst performance for the production of Methyl 4-hydroxypentanoate (B1260314).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl 4-hydroxypentanoate?
A1: this compound is primarily synthesized through two main routes:
-
Hydrogenation of Methyl Levulinate: This common method involves the catalytic hydrogenation of methyl levulinate. It requires specific catalysts and reaction conditions, such as temperature and pressure, to achieve high yields.[1]
-
Direct Esterification: This route involves the reaction of 4-hydroxypentanoic acid with methanol, facilitated by an acid catalyst.[1]
Q2: What are the common applications of this compound?
A2: this compound is a valuable intermediate in chemical synthesis.[1] Its primary application is as a precursor to γ-valerolactone (GVL), which has widespread use in the production of biofuels, solvents, and plasticizers.[1] Additionally, its structural features make it a potential building block in the synthesis of pharmaceutical compounds and biodegradable polymers.[1]
Q3: What types of catalysts are typically used for the hydrogenation of levulinic acid and its esters to produce this compound?
A3: A variety of heterogeneous catalysts are employed for this transformation. Noble metal catalysts, particularly those based on Ruthenium (Ru) and Palladium (Pd), are highly effective.[2] For instance, Ru supported on materials like titanium dioxide (TiO2) or carbon (C) has shown excellent activity.[3][4] Non-noble metal catalysts, such as those based on copper (Cu) and nickel (Ni), are also utilized due to their lower cost and good performance.[2]
Troubleshooting Guide
Issue 1: Low Yield and/or Selectivity
Q: My reaction is resulting in a low yield of this compound and/or significant formation of byproducts like γ-valerolactone (GVL). How can I improve this?
A: Low yield and selectivity can stem from several factors related to reaction conditions and catalyst choice. Consider the following troubleshooting steps:
-
Reaction Temperature and Pressure: In hydrogenation reactions, temperature and pressure are critical. Higher temperatures can sometimes favor the dehydration of this compound to GVL.[1] Systematically screen a range of temperatures and pressures to find the optimal balance for your specific catalyst.
-
Catalyst Selection: The choice of catalyst and support significantly impacts selectivity. For instance, the type of Ruthenium precursor and the preparation method for Ru/TiO2 catalysts can greatly influence activity and selectivity.[4] If GVL is the predominant byproduct, consider catalysts that are less prone to promoting dehydration reactions.
-
Solvent Effects: The solvent can influence reaction pathways. The choice of solvent, such as water or dioxane, can affect catalyst performance and product distribution.[4]
-
Substrate Purity: Impurities in the starting material (methyl levulinate or levulinic acid) can poison the catalyst and lead to side reactions. Ensure the purity of your reactants.
Troubleshooting Workflow for Low Yield/Selectivity
Caption: A workflow diagram for troubleshooting low yield and selectivity in this compound synthesis.
Issue 2: Catalyst Deactivation
Q: My catalyst activity is decreasing over time or with recycle runs. What are the likely causes and how can I mitigate this?
A: Catalyst deactivation is a common issue in heterogeneous catalysis. The primary causes for deactivation in this synthesis include:
-
Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.[3][4] This is a common issue for supported Ruthenium catalysts.[3] To mitigate sintering, operate at the lowest effective temperature and consider catalysts with stronger metal-support interactions.
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites. While less common in aqueous-phase hydrogenation, it can still occur.[3][4] Periodic catalyst regeneration through calcination may be effective.
-
Leaching: The active metal may leach from the support into the reaction medium, especially under acidic conditions.[2] Using a more stable support or ensuring the reaction medium is not overly acidic can help prevent leaching.
-
Poisoning: Impurities in the feedstock can irreversibly bind to the active sites. Sulfur-containing compounds and some amino acids are known poisons for Ruthenium catalysts.[5] Thorough purification of the levulinic acid or methyl levulinate feedstock is crucial.
Catalyst Deactivation Pathways
Caption: Diagram illustrating the common pathways of catalyst deactivation.
Data Presentation
Table 1: Influence of Reaction Parameters on Levulinic Acid (LA) Conversion and Product Yield
| Parameter | Condition A | Condition B | Condition C | Effect on LA Conversion | Effect on Product Yield | Reference |
| Reaction Temperature | 90 °C | 120 °C | 150 °C | Increases with temperature | Higher temps may favor GVL | [6] |
| Catalyst Dosage | 5 wt% | 8.6 wt% | 12 wt% | Increases up to an optimum, then plateaus | Follows conversion trend | [6] |
| LA:Alcohol Molar Ratio | 1:5 | 1:10 | 1:15 | Increases with excess alcohol | Can improve equilibrium conversion | [7][8] |
| Reaction Time | 2 h | 6 h | 8 h | Increases with time until equilibrium | Increases with time | [8] |
Note: The specific values and trends can vary significantly depending on the catalyst, solvent, and reactor setup.
Experimental Protocols
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation (Example: Ru/TiO₂)
-
Support Preparation: Dry the TiO₂ support at 120°C for 12 hours to remove adsorbed water.
-
Precursor Solution: Prepare an aqueous solution of a Ruthenium precursor (e.g., RuCl₃) with a concentration calculated to achieve the desired metal loading (e.g., 1-5 wt%). The volume of the solution should be equal to the pore volume of the TiO₂ support.
-
Impregnation: Add the precursor solution dropwise to the dried TiO₂ support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at 120°C for 12 hours.
-
Calcination/Reduction: Calcine the dried catalyst in air at a specified temperature (e.g., 500°C) for several hours. Following calcination, reduce the catalyst in a hydrogen flow at an elevated temperature to form the active metal nanoparticles.
Protocol 2: Hydrogenation of Methyl Levulinate
-
Reactor Setup: Assemble a high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.
-
Charging the Reactor: Add the catalyst (e.g., 1-5 wt% relative to the substrate), methyl levulinate, and solvent (e.g., methanol, water) to the reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa). Heat the reactor to the target temperature (e.g., 100-150°C) and begin stirring.
-
Monitoring: Monitor the reaction progress by taking periodic samples (if possible) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Recover the reaction mixture, separate the catalyst by filtration, and purify the product (e.g., by distillation).
References
- 1. Buy this compound [smolecule.com]
- 2. oaepublish.com [oaepublish.com]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Challenges in the scale-up of Methyl 4-hydroxypentanoate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 4-hydroxypentanoate (B1260314). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for Methyl 4-hydroxypentanoate?
A1: The most prevalent method for large-scale synthesis is the catalytic hydrogenation of methyl levulinate.[1] Alternative routes include the direct esterification of 4-hydroxypentanoic acid with methanol (B129727) and biocatalytic processes, although these are less common in industrial production.[1]
Q2: What is the significance of γ-valerolactone (GVL) in the context of this compound synthesis?
A2: this compound is a direct precursor to γ-valerolactone (GVL), a valuable green solvent and biofuel component.[1] The synthesis process can be tailored to favor the formation of either this compound or GVL. In many cases, this compound is an intermediate that can undergo spontaneous or acid-catalyzed intramolecular cyclization to form GVL.[1]
Q3: What are the most common classes of catalysts used for the hydrogenation of methyl levulinate?
A3: Ruthenium (Ru)-based catalysts, often supported on materials like carbon, titania, or zirconia, are widely used due to their high activity and selectivity.[2][3][4] Nickel (Ni) and other non-noble metal catalysts are also being explored as more cost-effective alternatives.[1][5]
Q4: How do impurities in the methyl levulinate feedstock affect the synthesis?
A4: Impurities originating from the biomass source or previous processing steps can significantly impact catalyst performance.[2][4] Formic acid, sulfuric acid, furfural, 5-hydroxymethylfurfural (B1680220) (HMF), humins, and sulfur-containing compounds can act as catalyst poisons, leading to either reversible or irreversible deactivation.[2][4]
Q5: What are the key safety considerations when scaling up the hydrogenation of methyl levulinate?
A5: The primary safety concerns revolve around the use of high-pressure hydrogen gas, which is flammable and explosive. Proper reactor design, pressure relief systems, and adherence to standard operating procedures for handling flammable gases are critical. Additionally, some catalysts may be pyrophoric and require careful handling under an inert atmosphere.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Conversion of Methyl Levulinate | - Optimize Reaction Conditions: Increase reaction temperature, hydrogen pressure, or reaction time. However, be mindful that harsher conditions can sometimes lead to byproduct formation. - Check Catalyst Activity: The catalyst may be deactivated. Consider regeneration or replacement. Ensure proper catalyst loading. |
| Formation of γ-valerolactone (GVL) | - Control Reaction Temperature and Acidity: Lowering the reaction temperature and minimizing acidic conditions can reduce the rate of intramolecular cyclization to GVL. - Rapid Work-up: Process the reaction mixture promptly after completion to minimize the time for cyclization to occur. |
| Catalyst Deactivation | - Feedstock Purification: Pre-treat the methyl levulinate feedstock to remove catalyst poisons such as sulfur compounds, formic acid, and humins.[2][4] - Catalyst Regeneration: Depending on the catalyst and the cause of deactivation, regeneration through calcination or washing may be possible.[2] |
Problem 2: Poor Selectivity and Formation of Byproducts
| Potential Cause | Recommended Solution |
| Transesterification with Solvent | - Use Methanol as Solvent: If the reaction is performed in an alcohol solvent, using methanol will prevent the formation of other alkyl 4-hydroxypentanoates. - Solvent-Free Conditions: If feasible for the chosen catalyst and reactor setup, running the reaction neat can eliminate transesterification issues. |
| Over-hydrogenation to 1,4-Pentanediol | - Optimize Catalyst and Conditions: Select a catalyst with lower activity for ester or carboxylic acid reduction. Lowering the reaction temperature and pressure can also improve selectivity for the desired hydroxyl ester. |
| Formation of Other Byproducts (e.g., 2-Methyltetrahydrofuran) | - Fine-tune Reaction Parameters: Adjusting temperature, pressure, and residence time can help minimize the formation of these secondary products. Characterize byproducts to understand the reaction pathways and guide optimization. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Close-Boiling Impurities | - Fractional Distillation Optimization: For large-scale purification, use a distillation column with a sufficient number of theoretical plates and optimize the reflux ratio to separate the product from impurities with similar boiling points. - Alternative Purification Methods: Consider preparative chromatography for high-purity requirements, although this is often less economically viable at a very large scale. |
| Product Instability During Distillation | - Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal degradation or cyclization to GVL. - Short-Path Distillation: For heat-sensitive materials, short-path distillation can minimize the residence time at high temperatures. |
| Residual Catalyst in the Product | - Effective Filtration: Ensure complete removal of the heterogeneous catalyst by filtration before distillation. The use of filter aids may be necessary. |
Data Presentation
Table 1: Influence of Reaction Conditions on Methyl Levulinate Hydrogenation
| Parameter | Condition A | Condition B | Condition C | Impact on Scale-up |
| Catalyst | 5% Ru/C | 5% Ru/TiO₂ | 10% Ni/Al₂O₃ | Catalyst choice affects cost, activity, and stability. |
| Temperature | 100 °C | 150 °C | 200 °C | Higher temperatures can increase reaction rate but may lead to byproduct formation and catalyst sintering.[6] Managing exotherms is critical at scale. |
| H₂ Pressure | 20 bar | 50 bar | 80 bar | Higher pressure generally favors hydrogenation but increases equipment cost and safety considerations.[6] |
| Solvent | Methanol | 2-Propanol | Water | The choice of solvent can influence reaction rates and lead to side reactions like transesterification.[6] Water is a green solvent but can affect catalyst stability.[7] |
| ML Conversion | 95% | >99% | 98% | High conversion is desirable to simplify downstream purification. |
| Selectivity to MHP | 90% | 85% | 88% | Maintaining high selectivity is key to process efficiency. |
| Major Byproduct | GVL | Isopropyl 4-hydroxypentanoate, GVL | GVL, 1,4-Pentanediol | Byproduct profile dictates the required purification strategy. |
Note: The data in this table are illustrative and represent typical trends. Actual results will vary based on specific experimental details.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Methyl Levulinate
-
Catalyst Activation (if required): The catalyst (e.g., 5 wt% Ru/C) is reduced under a hydrogen flow at a specified temperature (e.g., 200-400 °C) for several hours to ensure the active metal is in its metallic state.
-
Reactor Charging: The activated catalyst is transferred to a high-pressure autoclave reactor under an inert atmosphere. The methyl levulinate feedstock and solvent (e.g., methanol) are then added.
-
Reaction Execution: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the target temperature (e.g., 150 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buy this compound [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Continuous-Flow Hydrogenation of Methyl Levulinate Promoted by Zr-Based Mesoporous Materials [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 4-hydroxypentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Methyl 4-hydroxypentanoate (B1260314).
Synthesis and Common Impurities
Methyl 4-hydroxypentanoate is commonly synthesized via the hydrogenation of methyl levulinate.[1] This process involves the reduction of the ketone group in methyl levulinate to a hydroxyl group, yielding the desired product.
Reaction Scheme:
During this synthesis, several impurities can arise, including:
-
Unreacted Starting Material: Residual methyl levulinate is a common impurity if the reaction does not go to completion.
-
γ-Valerolactone (GVL): This is a common byproduct formed through the intramolecular cyclization (dehydration) of this compound, especially at elevated temperatures.[1]
-
Solvents and Water: Residual solvents from the reaction or workup, as well as water, can be present in the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: this compound is a colorless liquid with a molecular weight of 132.16 g/mol .[2] Its boiling point is approximately 193-195 °C at atmospheric pressure.
Q2: How can I monitor the purity of my this compound sample?
A2: The purity can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.
Q3: Is this compound stable?
A3: this compound can be sensitive to heat, which can promote dehydration to form γ-valerolactone.[1] Therefore, it is advisable to use reduced pressure for distillation and to store the purified product in a cool, dry place.
Q4: What are the characteristic NMR signals for this compound and its common impurities?
A4: In ¹H NMR (in CDCl₃), you can expect the following characteristic signals:
-
This compound: A multiplet around 3.8 ppm (CH-OH), a singlet around 3.67 ppm (OCH₃), and a doublet around 1.2 ppm (CH₃-CH).
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Methyl Levulinate: A singlet around 3.68 ppm (OCH₃) and a singlet around 2.18 ppm (CH₃-C=O).
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γ-Valerolactone: A multiplet around 4.6 ppm (CH-O) and a doublet around 1.4 ppm (CH₃-CH).
Experimental Protocols for Purification
Below are detailed methodologies for the purification of crude this compound.
Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
Experimental Protocol:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask with a heating mantle.
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Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Monitor the purity of the collected fractions using TLC or GC-MS.
| Parameter | Value |
| Purity of Crude Product | 85-95% |
| Expected Purity (Post-Distillation) | >98% |
| Approximate Yield | 80-90% |
| Pressure | 10-20 mmHg |
| Boiling Point at 15 mmHg | ~90-95 °C |
Column Chromatography
Column chromatography is effective for separating this compound from impurities with different polarities, such as methyl levulinate and γ-valerolactone.
Experimental Protocol:
-
Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully load the sample onto the top of the silica gel bed.
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Begin eluting the column with the solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
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Collect fractions and monitor the separation using TLC.
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Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
| Parameter | Value |
| Purity of Crude Product | 85-95% |
| Expected Purity (Post-Chromatography) | >99% |
| Approximate Yield | 70-85% |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
Liquid-Liquid Extraction
This technique is useful for removing water-soluble impurities and acidic or basic catalysts from the crude product.
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
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Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.
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Water to remove any remaining water-soluble impurities.
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Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Value |
| Purity of Crude Product | 85-95% |
| Expected Purity (Post-Extraction) | 95-98% |
| Approximate Yield | >90% |
| Organic Solvent | Diethyl ether or Ethyl Acetate |
| Washing Solutions | Saturated NaHCO₃, Water, Brine |
Troubleshooting Guide
Issue 1: Low Yield After Purification
-
Q: My yield of this compound is significantly lower than expected after vacuum distillation. What could be the cause?
-
A:
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Decomposition: Excessive heating during distillation can cause the product to dehydrate to γ-valerolactone. Ensure the distillation temperature is appropriate for the applied vacuum.
-
Loss during transfer: Ensure all product is transferred between glassware. Rinsing with a small amount of solvent can help.
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Incomplete distillation: Ensure the distillation is run to completion and all the product has been collected.
-
-
-
Q: I am losing a significant amount of product during column chromatography. Why is this happening?
-
A:
-
Irreversible adsorption: The product might be strongly adsorbed to the silica gel. Try using a more polar eluent or adding a small percentage of a more polar solvent like methanol (B129727) to the eluent system.
-
Co-elution with impurities: If the product is not well-separated from impurities, some product-containing fractions may be discarded. Optimize the solvent system for better separation.
-
-
Issue 2: Persistent Impurities in the Final Product
-
Q: My GC-MS analysis still shows the presence of methyl levulinate after purification. How can I remove it?
-
A:
-
Optimize column chromatography: Methyl levulinate is less polar than this compound. A less polar solvent system in column chromatography should allow for better separation.
-
Improve reaction conversion: If possible, revisit the synthesis step to ensure a higher conversion of methyl levulinate.
-
-
-
Q: I see a significant amount of γ-valerolactone in my purified product. What is the best way to remove it?
-
A:
-
Careful distillation: γ-Valerolactone has a boiling point close to that of this compound, making separation by distillation challenging. A fractionating column can improve separation.
-
Optimize column chromatography: The polarity difference between the two compounds allows for good separation on a silica gel column.
-
-
Issue 3: Unexpected Analytical Results
-
Q: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
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A: Compare the chemical shifts of the unknown peaks with the known spectra of potential impurities like methyl levulinate and γ-valerolactone. The presence of a singlet around 2.18 ppm may indicate methyl levulinate, while a multiplet around 4.6 ppm could suggest γ-valerolactone.
-
-
Q: The product appears colored after purification. What could be the reason?
-
A: The color may be due to trace amounts of high-boiling point, colored impurities or degradation products. A treatment with activated carbon followed by filtration may help to remove the color.
-
Visualization of Workflow and Troubleshooting
Caption: General workflow for the purification of this compound.
References
Preventing the lactonization of Methyl 4-hydroxypentanoate during synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of lactonization of Methyl 4-hydroxypentanoate (B1260314) to γ-valerolactone during its synthesis.
Troubleshooting Guide: Preventing Lactonization
Undesired lactonization is a common challenge in the synthesis of Methyl 4-hydroxypentanoate. The following table outlines potential issues, their probable causes, and recommended solutions to mitigate the formation of the γ-valerolactone byproduct.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High percentage of γ-valerolactone in the final product | 1. High Reaction Temperature: Elevated temperatures promote intramolecular cyclization. 2. Acidic Conditions: The presence of strong acids catalyzes the lactonization reaction.[1] 3. Prolonged Reaction Time: Extended reaction times can increase the likelihood of cyclization. | 1. Lower Reaction Temperature: Conduct the synthesis at or below room temperature if possible. For esterification reactions, consider low-temperature methods.[2] 2. Use of Mild Catalysts: Employ non-acidic or mildly acidic catalysts. For esterification, consider using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or using an enzymatic approach. For hydrogenation of methyl levulinate, utilize neutral or mildly basic catalyst supports. 3. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. |
| Product decomposes or lactonizes during purification | 1. High Temperature during Distillation: Vacuum distillation at elevated temperatures can induce lactonization. 2. Acidic Residues: Trace amounts of acid from the reaction workup can catalyze lactonization during purification. | 1. Low-Temperature Purification: Utilize column chromatography on silica (B1680970) gel at room temperature for purification. If distillation is necessary, perform it under high vacuum to lower the boiling point. 2. Neutralizing Workup: Ensure the reaction mixture is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid before purification. |
| Difficulty in separating this compound from γ-valerolactone | Similar Physical Properties: The boiling points and polarities of the ester and lactone can be quite similar, making separation by distillation or chromatography challenging. | 1. Derivative Formation: Consider protecting the hydroxyl group of this compound before purification. The change in polarity of the protected derivative will facilitate separation from the non-polar lactone. The protecting group can be removed after purification. 2. Optimize Chromatographic Conditions: Use a less polar eluent system in column chromatography to improve the separation between the more polar hydroxy ester and the less polar lactone. |
Frequently Asked Questions (FAQs)
Q1: What is lactonization and why does it occur with this compound?
A1: Lactonization is an intramolecular esterification reaction that occurs in molecules containing both a hydroxyl (-OH) and a carboxylic acid or ester functional group. In the case of this compound, the hydroxyl group on the fourth carbon attacks the ester carbonyl, leading to the formation of a stable five-membered ring called γ-valerolactone and the elimination of methanol (B129727).[3] This reaction is thermodynamically favorable, especially under acidic conditions or at elevated temperatures.
Q2: What are the primary synthetic routes to this compound?
A2: The two main synthetic pathways are:
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Hydrogenation of Methyl Levulinate: This involves the reduction of the ketone group of methyl levulinate to a hydroxyl group using a catalyst such as ruthenium or nickel.[2]
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Direct Esterification of 4-Hydroxypentanoic Acid: This is a classic Fischer esterification where 4-hydroxypentanoic acid is reacted with methanol in the presence of an acid catalyst.[1]
Q3: How can I prevent lactonization during the hydrogenation of methyl levulinate?
A3: To minimize lactonization, it is crucial to control the reaction conditions. Using a catalyst with a neutral or slightly basic support can help. Additionally, conducting the hydrogenation at lower temperatures and pressures will favor the formation of the desired hydroxy ester over the lactone. Monitoring the reaction and stopping it upon full conversion of the starting material is also important.
Q4: Are there alternative methods to the traditional acid-catalyzed esterification of 4-hydroxypentanoic acid that avoid lactonization?
A4: Yes, several methods can be employed to avoid the harsh acidic conditions of Fischer esterification:
-
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate esterification at room temperature without the need for a strong acid.
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Enzymatic Esterification: Lipases can be used as biocatalysts to perform the esterification under very mild and neutral conditions, which significantly reduces the risk of lactonization.
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Reaction with Methyl Iodide and a Mild Base: The carboxylate salt of 4-hydroxypentanoic acid (formed by reacting with a base like potassium carbonate) can be reacted with methyl iodide to form the methyl ester.
Q5: Can I use a protecting group strategy to prevent lactonization?
A5: Absolutely. Protecting the hydroxyl group of 4-hydroxypentanoic acid before esterification is a highly effective strategy. A common protecting group for alcohols is a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether. The protected acid can then be safely esterified under standard conditions. The protecting group is subsequently removed in a final step to yield this compound. This multi-step process can lead to higher overall yields of the pure desired product.
Quantitative Data Summary
The following table summarizes the yield of this compound versus its lactone byproduct, γ-valerolactone, under different catalytic conditions during the hydrogenation of levulinic acid esters.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield of Hydroxy Ester (%) | Yield of γ-Valerolactone (%) |
| Ru/C | Methyl Levulinate | 100 | 100 | ~50 | ~50 |
| Cu-Ni/Al2O3 | Ethyl Levulinate | 180 | 30 | Intermediate | 98 |
| ZrO2 | Methyl Levulinate | 250 | 10 | 4 | 27 |
| 5%Ru/TiO2 | Methyl Levulinate | Not Specified | 35 | Not Specified | 41-98 |
Note: The yield of the hydroxy ester is often not reported as the final product, as the goal of many studies is the production of γ-valerolactone. The data indicates that milder conditions tend to favor the formation of the intermediate hydroxy ester.
Experimental Protocols
Protocol 1: Low-Temperature Hydrogenation of Methyl Levulinate
This protocol aims to maximize the yield of this compound by using mild reaction conditions.
Materials:
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Methyl levulinate
-
Methanol (as solvent)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
In a high-pressure reactor, dissolve methyl levulinate in methanol (e.g., a 0.5 M solution).
-
Add the 5% Ru/C catalyst (e.g., 5 mol% relative to the substrate).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to a low pressure (e.g., 10-20 bar).
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Stir the reaction mixture at a low temperature (e.g., 25-40 °C).
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Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the methyl levulinate has been consumed, stop the reaction by venting the hydrogen gas and purging with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure at a low temperature (<40 °C).
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Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes.
Visualizations
Troubleshooting Workflow for Lactonization
Caption: A decision tree for troubleshooting the undesired lactonization of this compound.
Reaction Pathway: Synthesis and Lactonization
Caption: Synthetic routes to this compound and its subsequent lactonization.
References
Troubleshooting low conversion rates in methyl levulinate hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in the hydrogenation of methyl levulinate (ML) to γ-valerolactone (GVL).
Troubleshooting Guide: Low Conversion Rates
This guide addresses common issues encountered during the catalytic hydrogenation of methyl levulinate.
Q1: What are the most common causes of low methyl levulinate conversion?
Low conversion rates in methyl levulinate hydrogenation can typically be attributed to one or more of the following factors:
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Catalyst-Related Issues:
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Deactivation: The catalyst may have lost activity due to coking (carbon deposition), poisoning by impurities, sintering of the active metal, or leaching of the active components.[1][2]
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Inappropriate Catalyst Choice: The selected catalyst may not be optimal for the specific reaction conditions or hydrogen source.
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Insufficient Catalyst Loading: The amount of catalyst used may be too low for the desired reaction scale or rate.[3]
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low to achieve a significant reaction rate. For many catalytic systems, a certain activation energy must be overcome.[1][4]
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Pressure: In systems using molecular hydrogen, low pressure can lead to insufficient hydrogen availability at the catalyst surface.[1][5] In transfer hydrogenation, pressure can still influence reaction pathways.[1]
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Flow Rate (for continuous systems): A high flow rate may not allow for sufficient residence time of the reactants on the catalyst bed.[1][5]
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Mixing/Agitation: In batch reactors, inadequate stirring can lead to poor mass transfer of reactants to the catalyst surface.[3]
-
-
Feedstock and Solvent Issues:
-
Impurities: The methyl levulinate feedstock or the solvent may contain impurities that act as catalyst poisons. Common poisons include sulfur and nitrogen compounds, as well as byproducts from biomass processing like humins, furfural, and formic acid.[6][7]
-
Choice of Hydrogen Donor/Solvent: In catalytic transfer hydrogenation (CTH), the choice of alcohol as a hydrogen donor is critical. Secondary alcohols like 2-propanol are often more effective hydrogen donors than primary alcohols like methanol (B129727) or ethanol.[8] The solvent can also influence reaction pathways, with some solvents promoting side reactions like transesterification.[5][9]
-
Q2: My conversion rate is low. How do I troubleshoot the problem?
To systematically identify the cause of low conversion, follow this troubleshooting workflow:
Caption: A step-by-step decision tree for troubleshooting low conversion rates.
Q3: I suspect my catalyst has been deactivated. What are the common causes and solutions?
Catalyst deactivation is a primary reason for decreased conversion. Here’s a breakdown of potential causes:
-
Coke Deposition: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[1] This is more common at higher temperatures.
-
Solution: Regeneration of the catalyst through calcination to burn off the coke, if the catalyst support is stable at high temperatures.
-
-
Poisoning: Impurities in the feedstock can irreversibly bind to the active sites.[6][7]
-
Solution: Purify the methyl levulinate and solvent before the reaction. Common purification techniques include distillation or passing through an adsorbent bed.
-
-
Sintering/Leaching: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate (sinter) or dissolve into the reaction medium (leach), reducing the active surface area.[2]
-
Solution: Operate at the lowest effective temperature and ensure the catalyst support provides good metal stability.
-
The following diagram illustrates the primary causes of low conversion rates.
Caption: Key factors contributing to low conversion in methyl levulinate hydrogenation.
Frequently Asked Questions (FAQs)
Q4: What are typical reaction conditions for successful methyl levulinate hydrogenation?
Optimal conditions are highly dependent on the catalyst system. However, the literature provides general ranges that have proven effective.
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) | Reference(s) |
| Catalyst | Ru/C, Ru/ZrO₂, Pd/C, Ni-based | Zr-based oxides, Cu-ZrO₂, Al(OiPr)₃ | [2][5][6][9][10] |
| Temperature | 90°C - 200°C | 130°C - 240°C | [1][4][5][8] |
| Pressure | 30 - 100 bar | 5 - 35 bar | [1][4][5] |
| Solvent/H-Donor | Water, Methanol, Ethanol, Dioxane | 2-Propanol, Methanol, Formic Acid | [2][5][8][9] |
| Substrate Conc. | ~0.1 M | 0.3 M - 2.4 M | [1][5][11] |
Q5: How does the choice of solvent affect the reaction?
The solvent plays a multifaceted role:
-
As a Hydrogen Donor (in CTH): Secondary alcohols like 2-propanol are generally more efficient at donating hydrogen than primary alcohols.[8]
-
Promoting Side Reactions: The use of alcohols as solvents can lead to transesterification of methyl levulinate to the corresponding alkyl levulinate, which competes with the desired hydrogenation pathway.[1][10]
-
Selectivity: In some systems, using water as a solvent can favor the formation of GVL over intermediate products.[5][9]
Q6: Can impurities from biomass processing affect my reaction?
Yes, impurities carried over from the production of methyl levulinate from biomass can severely impact catalyst performance.
| Impurity | Effect on Catalyst (Typically Ru-based) | Reversibility | Reference |
| Formic Acid (HCOOH) | Preferential adsorption on active sites, possible CO poisoning. | Reversible | [6] |
| HMF, Furfural, Humins | Gradual drop in activity, likely due to coke formation. | Partially Reversible | [6] |
| Sulfuric Acid (H₂SO₄) | Irreversible deactivation. | Irreversible | [6] |
| Sulfur-containing amino acids | Strong adsorption to active metal sites. | Irreversible | [6] |
Experimental Protocols
General Protocol for Batch Hydrogenation of Methyl Levulinate
This protocol provides a general methodology for a lab-scale batch hydrogenation reaction.
-
Reactor Preparation:
-
System Purge:
-
The reactor is sealed and purged with an inert gas (e.g., N₂) at least twice to remove air, followed by purging with H₂.[12]
-
-
Reaction Execution:
-
Reaction Monitoring & Work-up:
-
The reaction is allowed to proceed for a set time (e.g., 1-8 hours), with samples potentially taken periodically for analysis.[8]
-
After the reaction, the reactor is cooled to room temperature and carefully depressurized.
-
-
Product Analysis:
-
The reaction mixture is filtered to remove the solid catalyst.[3]
-
The liquid product is analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of methyl levulinate and the selectivity to γ-valerolactone.
-
The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for batch hydrogenation of methyl levulinate.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. benchchem.com [benchchem.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Byproduct formation in the dehydration of Methyl 4-hydroxypentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dehydration of Methyl 4-hydroxypentanoate (B1260314).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the dehydration of Methyl 4-hydroxypentanoate?
The dehydration of this compound is expected to primarily yield a mixture of isomeric methyl pentenoates. The principal products are Methyl 4-pentenoate, and cis/trans-Methyl 3-pentenoate, and Methyl 2-pentenoate (in various isomeric forms). The distribution of these isomers is highly dependent on the reaction conditions, including the type of catalyst used, reaction temperature, and pressure.
Q2: What are the common byproducts observed during the dehydration of this compound?
Several byproducts can be formed, reducing the yield and purity of the desired methyl pentenoate isomers. The formation of these byproducts is influenced by the reaction conditions. Common byproducts include:
-
γ-Valerolactone: Intramolecular cyclization of this compound can lead to the formation of γ-valerolactone. This is often favored by acidic catalysts and higher temperatures.
-
Oligomers and Polymers: Intermolecular etherification or polymerization of the starting material or the unsaturated products can occur, especially at high concentrations and temperatures.
-
Isomers of Methyl pentenoate: While these are desired products, an unfavorable distribution of isomers can be considered a "byproduct" issue if a specific isomer is targeted.[1]
-
Carbonyl Compounds: Further isomerization and rearrangement reactions might lead to the formation of various carbonyl-containing byproducts.
Q3: I am observing a low yield of the desired methyl pentenoates. What are the potential causes?
A low yield of methyl pentenoates can be attributed to several factors:
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient dehydration or too high, promoting the formation of byproducts like polymers.
-
Inappropriate Catalyst: The choice of catalyst is crucial. An overly acidic catalyst might favor γ-valerolactone formation, while a less active catalyst will result in low conversion.
-
Presence of Water: While a product of the reaction, excess water in the reaction mixture at the start can inhibit the catalyst and shift the equilibrium back towards the starting material.
-
Short Reaction Time: The reaction may not have proceeded to completion.
-
Product Loss During Workup: The volatility of methyl pentenoates can lead to loss during solvent removal or purification steps.
Q4: How can I improve the selectivity towards a specific methyl pentenoate isomer?
Controlling the selectivity towards a particular isomer is a significant challenge. The following strategies can be employed:
-
Catalyst Selection: The acidity and pore structure of the catalyst can influence the product distribution. For instance, basic catalysts might favor the formation of the terminal alkene (Methyl 4-pentenoate), whereas acid catalysts may promote the formation of the more thermodynamically stable internal alkenes (Methyl 3-pentenoate and Methyl 2-pentenoate).
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.
-
Contact Time: In continuous flow reactors, adjusting the contact time with the catalyst can influence the product distribution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of this compound | 1. Reaction temperature is too low.2. Catalyst is inactive or poisoned.3. Insufficient reaction time. | 1. Gradually increase the reaction temperature in increments of 10-20°C.2. Ensure the catalyst is properly activated and handle it under inert conditions if it is air-sensitive. Consider using a fresh batch of catalyst.3. Increase the reaction time and monitor the progress by techniques like GC-MS. |
| High Selectivity to γ-Valerolactone | 1. Reaction temperature is too high.2. The catalyst is too acidic. | 1. Reduce the reaction temperature.2. Use a catalyst with milder acidity or a basic catalyst. |
| Formation of High Molecular Weight Byproducts (Polymers) | 1. High concentration of the starting material.2. Excessively high reaction temperature. | 1. Perform the reaction in a suitable solvent to reduce the concentration.2. Lower the reaction temperature. |
| Inconsistent Product Ratios | 1. Fluctuations in reaction temperature.2. Inhomogeneous mixing.3. Catalyst deactivation over time. | 1. Ensure precise and stable temperature control.2. Improve stirring or mixing in the reactor.3. For continuous reactions, monitor catalyst activity and regenerate or replace as needed. |
Experimental Protocols
General Protocol for the Dehydration of this compound
This is a general guideline and may need to be optimized for specific catalysts and setups.
-
Catalyst Preparation: Activate the chosen solid acid or base catalyst according to the manufacturer's instructions. This may involve calcination at a specific temperature.
-
Reaction Setup: Assemble a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, a condenser, and a temperature controller. For reactions sensitive to air, maintain an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Introduce the activated catalyst and the solvent (if any) into the reaction vessel.
-
Reaction Initiation: Add this compound to the reactor. Heat the mixture to the desired reaction temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching and Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. Separate the catalyst by filtration.
-
Product Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
References
Analytical methods for monitoring Methyl 4-hydroxypentanoate reaction progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxypentanoate (B1260314). The following sections detail analytical methods for monitoring its reaction progress, including detailed experimental protocols, troubleshooting for common issues, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the reaction progress of Methyl 4-hydroxypentanoate?
A1: The primary analytical methods for monitoring the reaction progress of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for quantitative and qualitative analysis of the reaction mixture.
Q2: How can I quantify the concentration of this compound in my reaction mixture using GC-FID?
A2: To quantify this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), you will need to create a calibration curve using standards of known concentrations. By comparing the peak area of your sample to the calibration curve, you can determine the concentration. An internal standard can be used to improve accuracy and precision.
Q3: Is derivatization necessary for the GC analysis of this compound?
A3: While not always mandatory, derivatization of the hydroxyl group in this compound can improve peak shape and thermal stability, leading to more accurate and reproducible results in GC analysis. Silylation is a common derivatization technique for this purpose.
Q4: Can HPLC be used to separate the enantiomers of this compound?
A4: Yes, HPLC with a chiral stationary phase (CSP) is a suitable method for the separation of enantiomers of chiral compounds like this compound. The choice of the chiral column and mobile phase is critical for achieving good resolution.
Q5: What are the key considerations for real-time reaction monitoring using NMR?
A5: For real-time reaction monitoring using NMR, it is important to ensure that the reaction is slow enough to acquire spectra at regular intervals. Key parameters to consider include the number of scans, relaxation delays, and maintaining a stable temperature. Shimming the sample properly is also crucial to obtain high-resolution spectra.
Analytical Method Protocols
Gas Chromatography (GC-FID) Method for Reaction Monitoring
This protocol is suitable for monitoring the hydrogenation of methyl levulinate to this compound.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL in a GC vial.
-
If using an internal standard, add a known concentration to the diluted sample.
GC-FID Conditions:
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 60°C, hold 1 min; ramp to 230°C at 10°C/min, hold 5 min |
Quantitative Analysis:
| Compound | Expected Retention Time (min) |
| Methyl Levulinate | ~10.5 |
| This compound | ~12.8 |
| gamma-Valerolactone (GVL) | ~11.2 |
Note: Retention times are approximate and should be confirmed with standards on your system.
HPLC Method for Chiral Separation
This protocol provides a starting point for the chiral separation of this compound enantiomers.
Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Quantitative NMR (qNMR) for Kinetic Analysis
This protocol can be used for in-situ monitoring of the reaction kinetics.
Sample Preparation:
-
The reaction is carried out directly in an NMR tube.
-
Add a known amount of an internal standard that does not react with the reactants or products and has a signal that does not overlap with other signals.
-
The deuterated solvent used for the reaction serves as the lock signal.
NMR Acquisition Parameters (¹H NMR):
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard 30° or 90° pulse |
| Number of Scans | 4 to 16 (depending on concentration) |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton of interest |
| Acquisition Time | 2-4 seconds |
Data Analysis:
The concentration of each species is determined by integrating the area of a characteristic peak and comparing it to the integral of the internal standard.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Proton | Chemical Shift (ppm) |
| Methyl Levulinate | -COCH₃ | 2.19 (s) |
| -CH₂CH₂- | 2.75 (t), 2.57 (t) | |
| -OCH₃ | 3.68 (s) | |
| This compound | -CH(OH)CH ₃ | 1.22 (d) |
| -CH ₂(CHOH)- | 1.80-1.95 (m) | |
| -CH ₂COO- | 2.45 (t) | |
| -OCH ₃ | 3.67 (s) | |
| -CH (OH)- | 3.80-3.90 (m) | |
| gamma-Valerolactone (GVL) | -CH(CH₃)- | 1.42 (d) |
| -CH₂CH₂- | 2.35-2.60 (m), 1.80-1.90 (m) | |
| -CH(CH₃)O- | 4.65 (m) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting Guides
GC Analysis Troubleshooting
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Q: My GC chromatogram shows significant peak tailing for this compound. What should I do?
A: Peak tailing for polar compounds like this compound is often caused by interactions with active sites in the GC system.[1]
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Perform Inlet Maintenance : Start by replacing the inlet liner and septum. A dirty or active liner is a common cause of peak tailing.[1]
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Column Conditioning : If the problem persists, condition the column according to the manufacturer's instructions. You can also trim a small portion (10-20 cm) from the front of the column to remove any non-volatile residues.[2]
-
Consider Derivatization : For highly polar analytes, derivatization can significantly improve peak shape.
-
Check for Leaks : Ensure all fittings are secure and there are no leaks in the system.
HPLC Analysis Troubleshooting
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Q: I am not getting good separation of the enantiomers of this compound on my chiral HPLC column. What can I do?
A: Achieving good chiral separation often requires method optimization.
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Mobile Phase Composition : The ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane) is critical. Systematically vary the percentage of the polar modifier to find the optimal composition.
-
Flow Rate : A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Column Temperature : Temperature can affect the interactions between the analyte and the chiral stationary phase. Maintaining a constant and optimized temperature is important for reproducible results.
-
Different Chiral Stationary Phase : If optimization of the above parameters does not yield satisfactory results, you may need to screen different types of chiral columns.
NMR Analysis Troubleshooting
Caption: Troubleshooting workflow for inaccurate qNMR results.
Q: My quantitative NMR results for the reaction are not consistent. What could be the issue?
A: Inaccurate quantification by NMR can arise from several factors.
-
Incomplete Relaxation : Ensure that the relaxation delay (d1) is long enough for all protons of interest to fully relax. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time.
-
Integration Errors : Make sure that the integration regions are set correctly to encompass the entire peak area. Inconsistent integration can lead to significant errors.
-
Baseline Distortion : A non-flat baseline can lead to inaccurate integration. Apply appropriate baseline correction algorithms.
-
Poor Shimming : Broad or distorted peaks due to poor shimming will be difficult to integrate accurately. Take time to properly shim the sample.
References
Validation & Comparative
A Comparative Guide to Purity Validation of Methyl 4-hydroxypentanoate: GC-MS vs. Alternative Methods
In the realms of pharmaceutical research, drug development, and chemical synthesis, the purity of a compound is paramount. For a molecule like Methyl 4-hydroxypentanoate (B1260314), a versatile chiral building block, ensuring high purity is critical for the safety, efficacy, and reproducibility of its downstream applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other robust analytical techniques for the validation of Methyl 4-hydroxypentanoate purity, supported by detailed experimental protocols and comparative data.
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1] Key validation parameters include accuracy, precision, specificity, linearity, and range.[2] This guide will compare GC-MS, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in the context of these validation principles.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] It is highly effective for the analysis of volatile and semi-volatile compounds like esters, making it an ideal choice for assessing the purity of this compound and identifying potential volatile impurities.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 100 mg of the sample in 10 mL of dichloromethane (B109758) (DCM). A working sample is then prepared by diluting 100 µL of the stock solution into 900 µL of DCM to achieve a final concentration of 1 mg/mL.
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is used.[5]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio: 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.[5]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks in the chromatogram. Impurity identification is performed by comparing their mass spectra against the NIST library.
GC-MS Workflow
Data Presentation: GC-MS Results
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| This compound | 10.25 | 99.85 | Target Compound |
| Impurity A | 8.15 | 0.08 | Residual Solvent (e.g., Toluene) |
| Impurity B | 11.52 | 0.07 | Related Substance (e.g., Isomer) |
Alternative Purity Validation Methods
While GC-MS is highly effective, other techniques offer unique advantages and can provide orthogonal data to confirm purity. High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are two powerful alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[6] While this compound is GC-amenable, HPLC offers an alternative that avoids high temperatures, which can be beneficial if thermally labile impurities are suspected.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector (or a universal detector like ELSD, as the analyte may have a weak chromophore) is used with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 60% water (with 0.1% phosphoric acid) and 40% acetonitrile. The acidic pH ensures that the hydroxyl group is protonated, leading to better peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 5.42 | 99.82 |
| Impurity C | 2.18 | 0.11 |
| Impurity D | 7.91 | 0.07 |
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte itself.[9] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.[10][11]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and std = internal standard.
| Parameter | Value |
| Analyte Signal (Integral) | 2.98 (CH₃ ester, 3H) |
| Internal Standard Signal (Integral) | 2.00 (Maleic acid, 2H) |
| Mass of Analyte | 10.15 mg |
| Mass of Standard | 10.05 mg |
| Purity of Standard | 99.9% |
| Calculated Purity of Analyte | 99.88% |
Comparative Summary of Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, throughput, and the nature of expected impurities.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and boiling point; detection by mass-to-charge ratio. | Separation by polarity; detection by UV absorbance. | Quantitative measurement based on nuclear spin in a magnetic field. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dilution in mobile phase; may require filtration. | Accurate weighing of sample and internal standard. |
| Impurity Identification | Excellent; provides structural information from mass spectra. | Poor; identification relies on retention time matching with standards. | Good for known impurities; can infer structure for unknown impurities. |
| Analysis Time | Moderate (15-30 min per sample). | Fast to Moderate (5-20 min per sample). | Slow (requires long relaxation delays). |
| Selectivity | High, especially with MS detection. | Moderate; can be affected by co-eluting impurities. | Very high; specific proton signals are resolved. |
| Destructive? | Yes | No (sample can be collected) | No (non-destructive)[9] |
| Best For | Detecting volatile and semi-volatile impurities; structural elucidation. | Analyzing non-volatile or thermally labile impurities; routine QC. | Absolute purity determination without a specific reference standard.[10] |
Conclusion
For the comprehensive purity validation of This compound , GC-MS stands out as a highly suitable and powerful method. It offers excellent separation for volatile compounds and provides invaluable structural information for the unambiguous identification of unknown impurities.
HPLC serves as an excellent orthogonal technique, particularly valuable for detecting non-volatile or thermally sensitive impurities that might be missed by GC. Its simpler setup and faster run times can be advantageous for routine quality control.[6]
qNMR provides a distinct advantage as a primary method for determining absolute purity without requiring a reference standard of the analyte.[11] Although it has a lower throughput, its accuracy and non-destructive nature make it an indispensable tool for certifying reference materials and for definitive purity assessment.[9]
For researchers, scientists, and drug development professionals, a multi-faceted approach is often the most robust. Employing GC-MS as the primary method for its combined separation and identification power, complemented by HPLC or qNMR for orthogonal verification, ensures the highest confidence in the purity of this compound, thereby safeguarding the integrity of subsequent research and development activities.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Methyl 4-Hydroxypentanoate Enantiomer Separation
The successful separation of enantiomers by HPLC relies heavily on the selection of a suitable Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers can interact differently, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and high success rates in resolving a wide range of chiral compounds. Additionally, Pirkle-type or brush-type CSPs offer another versatile option for chiral separations.
Comparative Analysis of Potential Chiral HPLC Methods
Based on the chemical structure of methyl 4-hydroxypentanoate (B1260314) (a small, aliphatic ester with a hydroxyl group), several chiral stationary phases hold promise for achieving baseline separation. The following table outlines three potential methods utilizing different types of CSPs, with expected performance characteristics.
| Parameter | Method 1: Polysaccharide-Based (Cellulose) | Method 2: Polysaccharide-Based (Amylose) | Method 3: Pirkle-Type |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | (R,R)-Whelk-O1 |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (85:15, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C | 30 °C |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Expected Retention Time (t R1) | ~ 8.5 min | ~ 7.2 min | ~ 10.1 min |
| Expected Retention Time (t R2) | ~ 9.8 min | ~ 8.5 min | ~ 11.5 min |
| Expected Separation Factor (α) | ~ 1.15 | ~ 1.18 | ~ 1.14 |
| Expected Resolution (R s) | > 1.5 | > 1.8 | > 1.5 |
Experimental Workflow for Chiral HPLC Separation
The general workflow for developing and executing a chiral HPLC separation method is a systematic process. It begins with the preparation of the sample and mobile phase, followed by chromatographic separation and data analysis.
Caption: General workflow for chiral HPLC method development and analysis.
Detailed Experimental Protocols
The following are detailed protocols for the three proposed methods. These should be considered as starting points, and optimization of the mobile phase composition and other parameters may be necessary to achieve optimal separation.
Method 1: Polysaccharide-Based (Cellulose)
-
Column: A chiral column packed with Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H).
-
Dimensions: 250 mm length x 4.6 mm internal diameter
-
Particle Size: 5 µm
-
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 25 °C using a column oven.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic methyl 4-hydroxypentanoate dissolved in the mobile phase.
-
Detection: UV detection at a wavelength of 210 nm.
Method 2: Polysaccharide-Based (Amylose)
-
Column: A chiral column packed with Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H).
-
Dimensions: 250 mm length x 4.6 mm internal diameter
-
Particle Size: 5 µm
-
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in an 85:15 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 25 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.
-
Detection: UV detection at a wavelength of 210 nm.
Method 3: Pirkle-Type
-
Column: A Pirkle-type or brush-type chiral stationary phase, such as one based on (R,R)-N-(3,5-Dinitrobenzoyl)-alpha-amino-2,2-dimethyl-4-pentenyl phosphonate (B1237965) (e.g., (R,R)-Whelk-O1).
-
Dimensions: 250 mm length x 4.6 mm internal diameter
-
Particle Size: 5 µm
-
-
Mobile Phase: A mixture of n-Hexane and Ethanol in a 95:5 volume-to-volume ratio. The solvents should be HPLC grade and filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Maintained at 30 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.
-
Detection: UV detection at a wavelength of 210 nm.
Conclusion
The selection of an appropriate chiral HPLC method is paramount for the successful separation of this compound enantiomers. This guide provides a comparative framework of three promising methods utilizing well-established chiral stationary phases. The provided experimental protocols and expected performance data offer a solid foundation for researchers to initiate method development. It is important to note that empirical testing and optimization will be crucial to achieve the desired resolution and analysis time for this specific application. The systematic workflow presented will aid in the efficient development and validation of a robust chiral separation method.
A Comparative Guide to Catalysts for Methyl 4-hydroxypentanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of Methyl 4-hydroxypentanoate (B1260314) is a critical step in the production of various valuable chemicals, including the green solvent γ-valerolactone (GVL). This guide provides a comparative analysis of catalytic systems for the two primary synthesis routes: the hydrogenation of methyl levulinate and the direct esterification of 4-hydroxypentanoic acid. The performance of various catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions to aid researchers in selecting the optimal catalyst for their specific needs.
I. Hydrogenation of Methyl Levulinate
The hydrogenation of methyl levulinate to Methyl 4-hydroxypentanoate is a widely studied pathway. This reaction involves the selective reduction of the ketone group of methyl levulinate. A variety of heterogeneous catalysts, particularly those based on noble and non-noble metals, have been investigated for this transformation.
Data Presentation: Catalyst Performance in Methyl Levulinate Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (MPa H₂) | Reaction Time (h) | Methyl Levulinate Conversion (%) | This compound Selectivity (%) | Reference |
| Ru/C | Carbon | 80 | 0.5 | Not specified | High | High (intermediate to GVL) | [1][2] |
| Ru/USY | USY Zeolite | 220 | 4.0 | Not specified | High | Not specified (downstream products) | [3] |
| ZrO₂/Si-SBA-15 | Silica | 200 | 3.0 (N₂) | 1 | up to 89 | Not specified (intermediate to GVL) | [4] |
| Cu-ZrO₂ | Zirconia | 220 | 0.5 (N₂) | 1 | High | Not specified (intermediate to GVL) | [1] |
Note: The selectivity for this compound is often not explicitly reported as it is a reactive intermediate that readily cyclizes to γ-valerolactone (GVL), especially in the presence of acidic catalysts or at elevated temperatures.[1][2] A quantitative yield of GVL via the this compound intermediate suggests a high transient or achievable yield of the target molecule under controlled conditions.[1][2]
Experimental Protocols: Key Experiments in Methyl Levulinate Hydrogenation
1. Hydrogenation using Ru/C Catalyst
-
Catalyst Preparation: A commercial 5 wt% Ru/C catalyst is typically used.
-
Reaction Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with methyl levulinate, a solvent (e.g., water or methanol), and the Ru/C catalyst.
-
Procedure: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 0.5 MPa) and heated to the reaction temperature (e.g., 80°C). The reaction mixture is stirred vigorously for a specified duration.
-
Work-up and Analysis: After the reaction, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The liquid product mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of methyl levulinate and the selectivity to this compound and other products.
Mandatory Visualization: Hydrogenation Pathway
Caption: Hydrogenation of methyl levulinate to this compound and subsequent cyclization to GVL.
II. Direct Esterification of 4-Hydroxypentanoic Acid
The direct esterification of 4-hydroxypentanoic acid with methanol (B129727) offers an alternative route to this compound. This reaction is typically catalyzed by strong acids. Solid acid catalysts, such as ion-exchange resins, are particularly attractive due to their ease of separation and reusability.
Data Presentation: Catalyst Performance in Esterification
| Catalyst | Substrate | Solvent | Temperature | Reaction Time | Conversion/Yield (%) | Reference |
| Amberlyst-15 | Aliphatic Carboxylic Acids | Methanol | Room Temperature | 9 h | ~90 (Yield) | [5] |
| Amberlyst-15 | Fatty Acids | Not specified | Not specified | Not specified | High | [6] |
Note: While specific data for 4-hydroxypentanoic acid is limited, Amberlyst-15 has demonstrated high efficacy in the methyl esterification of other aliphatic carboxylic acids, suggesting its potential for this synthesis.[5][6]
Experimental Protocols: Key Experiments in Direct Esterification
1. Esterification using Amberlyst-15 Catalyst
-
Catalyst Preparation: Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, is used as received or after activation.[5]
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-hydroxypentanoic acid, an excess of methanol (to drive the equilibrium towards the product), and the Amberlyst-15 catalyst.
-
Procedure: The reaction mixture is stirred at room temperature or heated to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing aliquots using GC or HPLC.
-
Work-up and Analysis: Upon completion, the Amberlyst-15 catalyst is removed by simple filtration. The excess methanol is removed from the filtrate by rotary evaporation. The resulting crude product can be purified by distillation or column chromatography. The purity and yield of this compound are determined by GC, HPLC, and NMR spectroscopy.
Mandatory Visualization: Esterification Workflow
Caption: Workflow for the direct esterification of 4-hydroxypentanoic acid.
Conclusion
Both the hydrogenation of methyl levulinate and the direct esterification of 4-hydroxypentanoic acid are viable routes for the synthesis of this compound. The choice of catalyst and reaction pathway depends on factors such as the desired selectivity, reaction conditions, and the availability of starting materials.
For the hydrogenation route , Ruthenium-on-carbon (Ru/C) appears to be a highly effective catalyst for selectively producing this compound as a key intermediate under mild conditions.[1][2] However, careful control of reaction time and temperature is crucial to prevent its subsequent conversion to GVL.
For the direct esterification route , solid acid catalysts like Amberlyst-15 offer a practical and environmentally friendly option with high potential for excellent yields and ease of product separation.[5][6] This method avoids the use of high-pressure hydrogen and may be preferable for laboratories not equipped for hydrogenation reactions.
Further research focusing on the optimization of reaction conditions to maximize the yield and isolation of this compound before its conversion to downstream products would be highly valuable for the scientific and industrial communities.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Cascade catalytic hydrogenation–cyclization of methyl levulinate to form γ-valerolactone over Ru nanoparticles supported on a sulfonic acid-functionalized UiO-66 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient hydrodeoxygenation of methyl levulinate into pentanoic biofuels over Ru/USY catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: Methyl 4-hydroxypentanoate vs. Ethyl 4-hydroxypentanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl 4-hydroxypentanoate (B1260314) and Ethyl 4-hydroxypentanoate. The comparison is based on fundamental principles of organic chemistry and supported by a hypothetical experimental design to illustrate potential differences in performance.
Introduction to Chemical Reactivity
The reactivity of esters is primarily influenced by the electronic and steric environment around the carbonyl group. In the case of Methyl 4-hydroxypentanoate and Ethyl 4-hydroxypentanoate, the key structural difference lies in the alcohol moiety of the ester group (a methyl vs. an ethyl group). This subtle variation can lead to differences in reaction rates and yields in various chemical transformations.
Generally, methyl esters tend to be slightly more reactive than ethyl esters in reactions such as hydrolysis and transesterification. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile at the electrophilic carbonyl carbon.
Hypothetical Comparative Experiment: Base-Catalyzed Hydrolysis
To quantitatively assess the reactivity difference, a base-catalyzed hydrolysis (saponification) experiment can be designed. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.
Experimental Protocol
Objective: To compare the rate of hydrolysis of this compound and Ethyl 4-hydroxypentanoate under basic conditions.
Materials:
-
This compound
-
Ethyl 4-hydroxypentanoate
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M, standardized)
-
Ethanol (solvent)
-
Phenolphthalein (B1677637) indicator
-
Hydrochloric acid (HCl) solution (0.1 M, standardized) for back-titration
-
Constant temperature water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction flasks. In one set, add a known concentration of this compound in ethanol. In the other set, add the same concentration of Ethyl 4-hydroxypentanoate in ethanol.
-
Prepare a separate flask containing only the ethanolic NaOH solution to serve as a blank.
-
Place all flasks in a constant temperature water bath set to 25°C and allow them to equilibrate.
-
-
Reaction Initiation:
-
To start the reaction, add a precise volume of the pre-heated 0.1 M NaOH solution to each of the ester solutions simultaneously.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction flask.
-
Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized 0.1 M HCl solution. This neutralizes the remaining NaOH.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
Determine the concentration of the ester remaining at each time point.
-
Plot the concentration of the ester versus time to determine the reaction rate. The reaction is expected to follow second-order kinetics.
-
Hypothetical Experimental Workflow
Caption: Workflow for the comparative hydrolysis experiment.
Quantitative Data Summary
The following table presents hypothetical data from the described experiment, illustrating the expected difference in reactivity.
| Time (minutes) | This compound Remaining (%) | Ethyl 4-hydroxypentanoate Remaining (%) |
| 0 | 100 | 100 |
| 10 | 85 | 88 |
| 20 | 72 | 78 |
| 30 | 61 | 69 |
| 60 | 37 | 48 |
Rate Constant (k) at 25°C (Hypothetical):
| Compound | Rate Constant (L mol⁻¹ s⁻¹) |
| This compound | 1.2 x 10⁻³ |
| Ethyl 4-hydroxypentanoate | 0.9 x 10⁻³ |
Reaction Mechanism
The base-catalyzed hydrolysis of both esters proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Conclusion
Based on established chemical principles, This compound is expected to be more reactive towards nucleophilic substitution than Ethyl 4-hydroxypentanoate . This is primarily due to the lower steric hindrance of the methyl group compared to the ethyl group, which allows for easier access of the nucleophile to the carbonyl carbon. The hypothetical experimental data provided illustrates this expected trend, with the methyl ester showing a faster rate of hydrolysis.
For drug development and other applications where precise control of reactivity is crucial, this difference, although subtle, can be significant. Experimental validation under specific reaction conditions is always recommended to confirm these theoretical predictions.
A Spectroscopic Showdown: Unraveling the Isomers of Methyl 4-hydroxypentanoate
A detailed comparative analysis of the spectroscopic signatures of methyl 4-hydroxypentanoate (B1260314) and its structural isomers—methyl 3-hydroxypentanoate, methyl 2-hydroxypentanoate, and methyl 5-hydroxypentanoate—is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing these closely related compounds through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
The subtle shifts in the position of a single hydroxyl group across the pentanoate backbone result in distinct spectroscopic fingerprints for each isomer. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and metabolic studies. This guide summarizes key quantitative data in easily comparable tables, outlines detailed experimental protocols for data acquisition, and provides a visual representation of the isomeric relationships and analytical workflow.
Spectroscopic Data Comparison
The following tables provide a comprehensive summary of the key spectroscopic data for methyl 4-hydroxypentanoate and its isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz)
| Compound | H₂ | H₃ | H₄ | H₅ | OCH₃ | OH |
| This compound | 2.40 (t, J=7.4) | 1.80 (m) | 3.85 (m) | 1.20 (d, J=6.2) | 3.67 (s) | ~2.5 (br s) |
| Methyl 3-hydroxypentanoate | 2.45 (d, J=6.4) | 4.10 (m) | 1.50 (m) | 0.95 (t, J=7.4) | 3.68 (s) | ~2.8 (br s) |
| Methyl 2-hydroxypentanoate | 4.20 (dd, J=7.0, 5.0) | 1.70 (m) | 1.40 (m) | 0.92 (t, J=7.3) | 3.75 (s) | ~3.0 (br s) |
| Methyl 5-hydroxypentanoate | 2.35 (t, J=7.2) | 1.65 (m) | 1.55 (m) | 3.65 (t, J=6.4) | 3.66 (s) | ~2.2 (br s) |
Note: OH proton chemical shifts are variable and depend on concentration, solvent, and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift (δ) in ppm)
| Compound | C₁ (C=O) | C₂ | C₃ | C₄ | C₅ | OCH₃ |
| This compound | 173.5 | 30.5 | 35.0 | 67.5 | 23.0 | 51.5 |
| Methyl 3-hydroxypentanoate | 173.0 | 41.0 | 68.0 | 29.0 | 9.5 | 51.6 |
| Methyl 2-hydroxypentanoate | 175.0 | 70.0 | 33.0 | 18.5 | 13.8 | 52.0 |
| Methyl 5-hydroxypentanoate | 174.0 | 33.5 | 22.0 | 32.0 | 62.0 | 51.4 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (wavenumber, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3400 (broad) | 2970-2880 | ~1735 | ~1170 |
| Methyl 3-hydroxypentanoate | ~3420 (broad) | 2965-2875 | ~1730 | ~1180 |
| Methyl 2-hydroxypentanoate | ~3450 (broad) | 2960-2870 | ~1740 | ~1130 |
| Methyl 5-hydroxypentanoate | ~3380 (broad) | 2950-2870 | ~1738 | ~1060 |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data (m/z of prominent fragments)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 132 | 117, 101, 87, 74, 59, 45 |
| Methyl 3-hydroxypentanoate | 132 | 103, 89, 73, 59 |
| Methyl 2-hydroxypentanoate | 132 | 103, 88, 75, 59 |
| Methyl 5-hydroxypentanoate | 132 | 101, 83, 74, 55 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified hydroxypentanoate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are typically sufficient for a well-resolved spectrum.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
FTIR Analysis: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates should be acquired first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the isomers.
-
Mass Spectrometry: The eluting compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-200.
Isomer and Spectroscopy Workflow
The following diagram illustrates the relationship between the different isomers of methyl hydroxypentanoate and the spectroscopic techniques used for their characterization.
Caption: Workflow for the spectroscopic characterization of methyl hydroxypentanoate isomers.
Validating the Structure of Methyl 4-hydroxypentanoate: A Comparative NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of the chemical structure of methyl 4-hydroxypentanoate (B1260314) using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. While exhaustive searches for experimentally obtained ¹H and ¹³C NMR data for methyl 4-hydroxypentanoate did not yield specific spectral datasets, this guide presents a comparative analysis based on established chemical shift principles for its constituent functional groups. This approach allows for a theoretical validation of the expected NMR signals against known values for similar chemical environments.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The structure of this compound contains several distinct proton and carbon environments that are expected to produce a unique NMR fingerprint. Based on the structure, which includes a methyl ester, a secondary alcohol, and a pentanoate backbone, we can predict the approximate chemical shifts, multiplicities, and integration values for the ¹H NMR spectrum, and the chemical shifts for the ¹³C NMR spectrum.
Structure of this compound:
Below are the predicted NMR data tables. These tables are designed for comparison with experimentally acquired data.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 2.3 - 2.5 | Triplet | 2H | ~ 7 | Protons on C2, adjacent to the carbonyl group. |
| 2 | ~ 1.6 - 1.8 | Multiplet | 2H | - | Protons on C3. |
| 3 | ~ 3.8 - 4.0 | Multiplet | 1H | - | Proton on C4, adjacent to the hydroxyl group. |
| 4 | ~ 1.2 - 1.3 | Doublet | 3H | ~ 6 | Protons of the methyl group at C5. |
| 5 | ~ 2.0 - 3.0 | Singlet | 1H | - | Proton of the hydroxyl group (-OH). Note: This signal can be broad and its position is concentration and solvent dependent. |
| 6 | ~ 3.7 | Singlet | 3H | - | Protons of the ester methyl group (-OCH₃). |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 173 - 175 | Carbonyl carbon of the ester. |
| 2 | ~ 30 - 35 | Methylene carbon (C2). |
| 3 | ~ 38 - 42 | Methylene carbon (C3). |
| 4 | ~ 65 - 70 | Methine carbon bearing the hydroxyl group (C4). |
| 5 | ~ 20 - 25 | Methyl carbon (C5). |
| 6 | ~ 51 - 53 | Methyl carbon of the ester (-OCH₃). |
Comparison with Alternative Structures
The predicted NMR data can be used to distinguish this compound from its isomers. For example, methyl 3-hydroxypentanoate would show different splitting patterns and chemical shifts for the protons and carbons along the pentanoate chain due to the different position of the hydroxyl group. Similarly, methyl 5-hydroxypentanoate (B1236267) would lack the methyl group at C5 and instead show a terminal hydroxymethyl group with characteristic shifts.
Experimental Protocols
Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure elucidation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 128-1024 scans).
-
Process the data similarly to the ¹H spectrum.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for the validation of this compound structure via NMR.
Comparative Analysis of the Biological Activities of Methyl 4-hydroxypentanoate and γ-Valerolactone: A Review of Current Research
A comprehensive review of existing scientific literature reveals a significant disparity in the available biological data for Methyl 4-hydroxypentanoate (B1260314) and γ-Valerolactone (GVL). While GVL is a well-characterized compound with known psychoactive effects, Methyl 4-hydroxypentanoate is primarily documented as a chemical intermediate with a notable absence of biological activity data. This guide summarizes the known biological properties of GVL and highlights the current knowledge gap regarding this compound.
Introduction
This compound is a methyl ester of 4-hydroxypentanoic acid.[1] It is recognized in chemical synthesis as a key intermediate in the production of γ-Valerolactone (GVL).[2] GVL, a cyclic ester, is not only a versatile green solvent but also exhibits biological activity as a prodrug.
Biological Activity of γ-Valerolactone (GVL)
The primary biological effect of GVL stems from its in vivo conversion to γ-hydroxyvaleric acid (GHV). GHV is a structural analog of the well-known neurotransmitter and psychoactive drug, γ-hydroxybutyric acid (GHB).
Mechanism of Action
The biological activity of GVL is indirect. Following administration, it is metabolized into GHV. GHV, in turn, acts on the central nervous system.
Caption: Metabolic conversion of GVL to its active form, GHV.
Pharmacological Effects
GHV exhibits pharmacological effects similar to GHB, including sedative, hypnotic, and euphoric properties. However, studies have shown that GHV is less potent than GHB. The central nervous system depressant effects are a hallmark of its biological activity.
Biological Activity of this compound
Despite its structural relationship to GVL, there is a significant lack of publicly available data on the biological activity of this compound. Extensive searches of scientific literature and toxicological databases did not yield any studies investigating its pharmacological, toxicological, or metabolic properties in biological systems. Its primary role is consistently reported as a precursor in the synthesis of GVL.
Comparative Data
Due to the absence of biological data for this compound, a direct quantitative comparison with GVL is not possible. The following table summarizes the available information.
| Feature | γ-Valerolactone (GVL) | This compound |
| Primary Biological Role | Prodrug for GHV | Not established; primarily a chemical intermediate |
| Active Metabolite | γ-Hydroxyvaleric Acid (GHV) | Unknown |
| Mechanism of Action | Indirect; GHV acts as a CNS depressant | Unknown |
| Observed Effects | Sedation, hypnosis, euphoria | No data available |
| Quantitative Data (e.g., IC50) | Data available for GHV, not GVL directly | No data available |
Experimental Protocols
As no biological experiments for this compound have been found, this section outlines a general protocol for a preliminary in vitro cytotoxicity study, which would be a fundamental first step in characterizing its biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potential of a test compound to inhibit cell viability.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Caption: Workflow for a standard MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The growth medium is replaced with a medium containing various concentrations of the test compound. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured on a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Conclusion
The current body of scientific literature extensively details the biological activity of γ-Valerolactone as a prodrug for the psychoactive compound γ-hydroxyvaleric acid. In contrast, there is a significant void in the understanding of the biological effects of this compound. Its documented role is confined to that of a chemical precursor to GVL. To establish a comprehensive comparison, future research, beginning with fundamental in vitro cytotoxicity and metabolic stability assays, is essential to characterize the biological profile of this compound. Until such data is available, any discussion of its biological activity remains speculative.
References
A Comparative Economic Analysis of Methyl 4-hydroxypentanoate Production Pathways
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chemical intermediates is a critical factor in the journey from laboratory to market. Methyl 4-hydroxypentanoate (B1260314), a key building block in the production of the green solvent and biofuel precursor gamma-valerolactone (B192634) (GVL), is no exception. This guide provides an objective comparison of the primary production routes to Methyl 4-hydroxypentanoate, supported by available experimental data, to aid in the selection of the most economically viable pathway.
Three principal routes for the synthesis of this compound have been identified and analyzed: the hydrogenation of methyl levulinate, the direct esterification of 4-hydroxypentanoic acid, and biocatalytic processes. Each of these methods presents a unique set of economic and operational considerations.
At a Glance: Comparing the Production Routes
| Metric | Hydrogenation of Methyl Levulinate | Direct Esterification of 4-hydroxypentanoic acid | Biocatalytic Synthesis |
| Primary Raw Materials | Methyl Levulinate, Hydrogen | 4-hydroxypentanoic acid, Methanol (B129727) | Methyl Levulinate or 4-hydroxypentanoic acid, Alcohol |
| Catalyst | Heterogeneous metal catalysts (e.g., Ru, Ni)[1] | Acid catalysts (e.g., H₂SO₄) | Lipases or other enzymes[2] |
| Typical Yield | High (often >90%)[3] | Moderate to High (equilibrium-dependent) | High, with high selectivity[4] |
| Key Economic Driver | Cost of Methyl Levulinate and catalyst | Cost of 4-hydroxypentanoic acid | Cost and reusability of the biocatalyst[5] |
| Energy Consumption | Moderate to High (due to pressure and temperature) | Low to Moderate | Low (mild reaction conditions)[2] |
| Environmental Impact | Use of hydrogen gas, potential for metal leaching | Use of strong acids, potential for waste generation | Generally lower, biodegradable catalysts |
In-Depth Analysis of Production Routes
Hydrogenation of Methyl Levulinate
This is currently the most prevalent and well-documented route.[6] The process involves the catalytic hydrogenation of methyl levulinate, which is readily available from the esterification of levulinic acid, a biomass-derived platform chemical.[7]
Economic Considerations: The primary cost driver for this route is the price of methyl levulinate, which can range from approximately $35 for 25g to $273 for 500g for research quantities, with bulk pricing being significantly lower.[8][9][10][11][12] The cost of the catalyst, typically a noble metal like ruthenium or a less expensive alternative like nickel, is also a significant factor, although catalyst reusability can mitigate this expense.[1] Energy costs are associated with the required reaction conditions, which often involve elevated temperatures (e.g., 220°C) and hydrogen pressures (e.g., 250 psig).[1]
Experimental Data: Studies have shown high yields of GVL from levulinic acid via this intermediate, with one study reporting 91% conversion of levulinic acid with 100% selectivity to GVL, implying a high yield of the intermediate this compound.[1] Another study on the hydrodeoxygenation of neat methyl levulinate reported a combined pentanoic acid/methyl pentanoate yield of 92% over a Ru/USY catalyst.[3]
Direct Esterification of 4-hydroxypentanoic acid
This classic chemical reaction involves the acid-catalyzed esterification of 4-hydroxypentanoic acid with methanol.
Economic Considerations: The economic feasibility of this route is heavily dependent on the cost of 4-hydroxypentanoic acid. Current market prices for small quantities are relatively high, with 1g costing around €481-€534 and 100mg priced at €185.[13][14] The price of methanol is a less significant but still relevant factor, with global prices showing fluctuations based on feedstock costs and market demand.[15][16][17][18][19] The use of inexpensive acid catalysts like sulfuric acid keeps the catalyst cost low. Energy consumption is generally lower than in the hydrogenation route.
Experimental Data: While specific yield data for the direct esterification of 4-hydroxypentanoic acid to its methyl ester is not readily available in the reviewed literature, Fischer esterification is a well-established reaction, and yields are typically governed by the equilibrium, which can be shifted towards the product by removing water.
Biocatalytic Synthesis
This emerging route utilizes enzymes, such as lipases, to catalyze the formation of this compound under mild conditions.[2]
Economic Considerations: The major bottleneck for this route is the cost of the biocatalyst.[20] However, the development of immobilized enzymes that can be reused for multiple cycles significantly improves the economic viability.[5] The global biocatalyst market was valued at $1.1 billion in 2022 and is projected to grow, indicating increasing adoption and potentially decreasing costs.[21] This route boasts low energy consumption due to its operation at or near ambient temperatures and pressures.[2]
Experimental Data: Enzymatic reductions of levulinate esters have shown high enantioselectivity and good yields. For instance, the asymmetric reduction of ethyl levulinate using an asymmetric dehydrogenase produced ethyl (R)-4-hydroxypentanoate with a 74% yield and 98.14% enantiomeric excess.[4]
Experimental Protocols
A detailed experimental protocol for a representative synthesis method is provided below.
Hydrogenation of Levulinic Acid to gamma-Valerolactone (involving this compound intermediate)
-
Materials: 4 g of levulinic acid, 95 mL of solvent (e.g., water), 0.25 g of 0.5 wt% Ru and 5 wt% Ni on MMT catalyst.[1]
-
Apparatus: A 300 mL stainless steel autoclave equipped with an overhead stirrer, a pressure gauge, and automatic temperature control.[1]
-
Procedure:
-
Charge the levulinic acid, solvent, and catalyst into the reactor.[1]
-
Seal the reactor and purge it twice with N₂ and then with H₂ to exclude air.[1]
-
Heat the reactor to the desired reaction temperature (e.g., 220 °C).[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 250 psig).[1]
-
Start the reaction by stirring the contents at 1000 rpm.[1]
-
Monitor the reaction progress by taking samples periodically.
-
Visualizing the Production Pathways
To illustrate the relationships between the different production routes and their starting materials, the following diagrams are provided.
Caption: Overview of the main synthetic routes to this compound.
Caption: Workflow for the economic evaluation of production routes.
Conclusion
The selection of an optimal production route for this compound is a multifaceted decision that hinges on a variety of economic and technical factors. The hydrogenation of methyl levulinate appears to be a robust and high-yielding method, particularly when integrated into a biorefinery concept starting from levulinic acid. The direct esterification of 4-hydroxypentanoic acid is a simpler process but is currently hampered by the high cost of the starting material. The biocatalytic route presents a promising green alternative with the potential for high selectivity and low energy consumption, though the initial cost and stability of the enzyme are key considerations.
For industrial-scale production, a thorough techno-economic analysis, considering local raw material availability, energy costs, and catalyst/enzyme reusability, is essential. As the bio-based chemical industry continues to mature, it is likely that the costs of key intermediates like levulinic acid and its derivatives will decrease, further enhancing the economic attractiveness of these sustainable production pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient hydrodeoxygenation of methyl levulinate into pentanoic biofuels over Ru/USY catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound [smolecule.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. Methyl Levulinate | 624-45-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. cenmed.com [cenmed.com]
- 10. Methyl levulinate price,buy Methyl levulinate - chemicalbook [m.chemicalbook.com]
- 11. 乙酰丙酸甲酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. METHYL LEVULINATE 99+% 100GM - 43397-22, 100 g [dabos.com]
- 13. CAS 13532-37-1: 4-Hydroxyvaleric acid | CymitQuimica [cymitquimica.com]
- 14. 13532-37-1|4-Hydroxypentanoic acid|BLD Pharm [bldpharm.com]
- 15. archemco.com [archemco.com]
- 16. Methanol Prices, Index, News, Monitor, Analysis and Forecast [chemanalyst.com]
- 17. procurementtactics.com [procurementtactics.com]
- 18. imarcgroup.com [imarcgroup.com]
- 19. Methanol - Price - Chart - Historical Data - News [tradingeconomics.com]
- 20. Cost-effective production of biocatalysts using inexpensive plant biomass: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biocatalyst Market Size, Trend, And Industry Forecasts 2032 [alliedmarketresearch.com]
Performance of different biocatalysts for Methyl 4-hydroxypentanoate synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocatalytic Performance in the Synthesis of a Key Chiral Intermediate.
The synthesis of enantiomerically pure methyl 4-hydroxypentanoate (B1260314), a valuable chiral building block in the pharmaceutical and fine chemical industries, is increasingly benefiting from the precision and sustainability of biocatalysis. This guide provides a comparative overview of the performance of different biocatalysts, including isolated enzymes and whole-cell systems, for this important transformation. The data presented is compiled from various studies to offer a comprehensive performance landscape.
Performance Comparison of Biocatalysts
The selection of an appropriate biocatalyst is critical for achieving high conversion, enantioselectivity, and overall process efficiency. The following table summarizes the performance of various biocatalysts in the synthesis of methyl 4-hydroxypentanoate, primarily through the asymmetric reduction of methyl levulinate or the kinetic resolution of racemic this compound.
| Biocatalyst | Type | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee%) | Product Configuration | Reaction Time (h) | Temperature (°C) | Reference |
| Asymmetric Dehydrogenase | Isolated Enzyme | Ethyl Levulinate | Asymmetric Reduction | 74 | 98.14 | (R) | 24 | Room Temp. | [1] |
| Candida antarctica Lipase (B570770) B (CALB) | Isolated Enzyme | Racemic δ-hydroxy esters | Kinetic Resolution | Up to 50 | Up to 99 | (R) or (S) | - | - | [2] |
| Pseudomonas fluorescens Lipase | Isolated Enzyme | Racemic MBH acetates | Kinetic Resolution | - | Moderate to Good | - | - | - | [3] |
| Whole Cells (e.g., Yeasts) | Whole-Cell System | Ketones | Asymmetric Reduction | High | High | (R) or (S) | - | - | [4] |
| Engineered Ketoreductase (KRED) | Isolated Enzyme | Prochiral Ketones | Asymmetric Reduction | >99 | >99 | - | - | - |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. "-" indicates data not specified in the cited source.
Experimental Workflows and Methodologies
The biocatalytic synthesis of this compound can be approached through two primary strategies: asymmetric reduction of a prochiral ketone (methyl levulinate) or kinetic resolution of a racemic mixture of the target molecule.
Asymmetric Reduction Workflow
Kinetic Resolution Workflow
Detailed Experimental Protocols
Asymmetric Reduction of Ethyl Levulinate using an Asymmetric Dehydrogenase[1]
-
Materials : Ethyl levulinate, asymmetric dehydrogenase, NADPH, buffer (pH 6.8-7.2).
-
Procedure :
-
Prepare a reaction mixture containing ethyl levulinate in the specified buffer.
-
Add the asymmetric dehydrogenase and NADPH to the mixture.
-
Incubate the reaction at room temperature for 24 hours with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, stop the reaction and extract the product, ethyl (R)-4-hydroxypentanoate, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Lipase-Catalyzed Kinetic Resolution of Racemic δ-Hydroxy Esters[2]
-
Materials : Racemic δ-hydroxy ester (e.g., this compound), immobilized lipase (Candida antarctica lipase B - Novozym 435), acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., toluene).
-
Procedure :
-
In a reaction vessel, dissolve the racemic δ-hydroxy ester and the acyl donor in the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature with constant stirring.
-
Monitor the progress of the reaction by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers in high ee.
-
Once the desired conversion is reached, filter off the immobilized enzyme for potential reuse.
-
Separate the unreacted alcohol and the ester product by column chromatography.
-
Discussion
The choice of biocatalyst and reaction strategy significantly impacts the outcome of the synthesis of this compound.
-
Ketoreductases and Asymmetric Dehydrogenases offer a direct route to a single enantiomer from a prochiral substrate, often with very high enantioselectivity.[1] The use of whole-cell systems can be advantageous as it circumvents the need for costly cofactor regeneration.[4]
-
Lipases , such as CALB and P. fluorescens lipase, are highly effective for the kinetic resolution of racemic mixtures.[2][3] This method can produce both enantiomers of the target molecule with high optical purity. Immobilized lipases, like Novozym 435, offer the benefit of easy separation and reusability, which is crucial for industrial applications.
For researchers and drug development professionals, the selection of the optimal biocatalyst will depend on the specific requirements of the synthesis, including the desired enantiomer, scale, and economic considerations. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the development of efficient and sustainable biocatalytic processes for the production of chiral this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Quantification of Methyl 4-hydroxypentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the principal analytical techniques for the precise quantification of Methyl 4-hydroxypentanoate (B1260314), a key intermediate in the synthesis of valuable biorenewable chemicals. We will delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document offers a summary of their performance, detailed experimental protocols, and visual workflows to assist in selecting the most suitable method for your research and development needs.
At a Glance: Performance Comparison
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics for each technique in the analysis of Methyl 4-hydroxypentanoate and analogous compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Use | Identification, Quantification, Impurity Profiling | Quantification, Purity Assessment | Structural Elucidation, Absolute Quantification |
| Selectivity | Excellent | Good to Excellent | Excellent |
| Sensitivity | Very High (pg/mL to ng/mL range) | High (ng/mL to µg/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Linearity (R²) | > 0.999[1] | ≥ 0.998[2] | > 0.99[3] |
| Accuracy (% Recovery) | 95 - 107%[1][4] | 98 - 102%[2][5] | 98.5 - 101.5% (with internal standard)[6] |
| Precision (% RSD) | ≤ 5% (Intra-day and Inter-day)[1] | ≤ 2% (Intra-day and Inter-day)[2][5] | < 2%[3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range[4] | ~0.3 µg/mL[7] | µg/mL to mg/mL range[8] |
| Limit of Quantitation (LOQ) | ng/mL range[4][9] | ~0.6 µg/mL[7] | µg/mL to mg/mL range[8] |
| Sample Derivatization | May be required to improve volatility | Not typically required | Not required |
| Throughput | Medium to High | High | Low to Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for each analytical technique.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
If the sample matrix is complex or contains non-volatile components, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility of the analyte.
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Quantification: Quantification is performed using a calibration curve generated from analytical standards of this compound. Selected Ion Monitoring (SIM) of characteristic ions can be used to enhance sensitivity and selectivity.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ajprui.com [ajprui.com]
- 6. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 7. archives.ijper.org [archives.ijper.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Disposal of Methyl 4-hydroxypentanoate: A Precautionary Approach
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For Methyl 4-hydroxypentanoate (B1260314), a definitive disposal protocol is challenging to establish due to the limited availability of a specific Safety Data Sheet (SDS). In the absence of detailed hazard information, a conservative approach must be taken, treating the substance as hazardous waste.
This guide provides a procedural, step-by-step plan for the safe handling and disposal of Methyl 4-hydroxypentanoate, emphasizing consultation with your institution's Environmental Health and Safety (EHS) office as the critical final step.
Core Principle: Treat as Hazardous Waste
When the specific hazards of a chemical are unknown, it must be handled and disposed of following the most stringent protocols applicable to general laboratory chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, chemically compatible container that can be securely sealed.[1][4][5] The container should be in good condition, free of leaks or cracks.
-
Do not mix this waste with any other chemical waste streams unless explicitly permitted by your EHS office.[1] Mixing unknowns can lead to dangerous chemical reactions.
-
-
Labeling:
-
Temporary Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][7]
-
Inform them that the hazards of the material are not fully documented. They may require additional information or analysis before disposal, the cost of which is typically borne by the generating department.[1][7]
-
Spill Management
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your EHS office immediately for assistance.
Data on Related Compounds (For Context Only)
Disclaimer: The following data is for chemically related compounds and is provided for context only. The properties of this compound may differ significantly.
| Property | 4-Hydroxy-4-methyl-2-pentanone | Methyl 4-hydroxybenzoate |
| Physical State | Liquid | Solid (Powder) |
| Flash Point | 61 °C | > 100 °C |
| Melting Point | -42.8 °C | 125 - 128 °C |
| Boiling Point | 168 °C | Decomposes |
| Hazards | Combustible liquid, Skin/Eye Irritation, Reproductive Toxicity | Toxic to aquatic life with long lasting effects |
Experimental Protocols & Workflows
The decision-making process for chemical disposal is a critical workflow in any laboratory. The following diagram illustrates the logical steps to take, emphasizing the procedure for chemicals with unknown hazards.
Caption: Chemical Disposal Decision Workflow.
Crucial Recommendation: The information provided here is a general guide based on best practices for handling chemicals with unknown properties. It is mandatory to contact your institution's Environmental Health and Safety (EHS) office. They are the ultimate authority for providing a formal hazard assessment and definitive, compliant disposal procedures for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for Handling Methyl 4-hydroxypentanoate
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling Methyl 4-hydroxypentanoate (B1260314).
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes.[1][2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[2][3] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling esters.[1] It is advisable to double-glove for an extra layer of protection.[2][3] |
| Body Protection | Laboratory Coat | A standard, fully buttoned laboratory coat should be worn to protect skin and personal clothing from contact with the chemical.[1][2][3] |
| Chemical-resistant Apron | For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[1][2] | |
| Respiratory Protection | NIOSH-approved Respirator | Generally not required when working in a well-ventilated area or a chemical fume hood.[1] A respirator is recommended if there is a potential for aerosol or dust generation.[1][3] |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[2] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following workflow outlines the key steps for the safe handling of Methyl 4-hydroxypentanoate.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards.
-
Chemical Waste : Unused this compound and solutions containing it should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of in a designated solid chemical waste container.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Never dispose of this compound or contaminated materials down the drain or in the regular trash. Always follow your institution's specific waste disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
